molecular formula C11H13FO3 B588468 (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 905454-57-1

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B588468
CAS No.: 905454-57-1
M. Wt: 212.22
InChI Key: GCGMAEKAEXMJNG-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, also known as (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22. The purity is usually 95%.
BenchChem offers high-quality (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729201
Record name 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905454-57-1
Record name 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Protocol: Enantioselective Synthesis of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Executive Summary & Strategic Context

Target Molecule: (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS Registry Number: 129050-26-6 (Generic for isomer class; specific stereoisomer references vary) Primary Application: Key chiral intermediate for the synthesis of (S,R,R,R)-Nebivolol (


-Nebivolol), a highly selective 

-adrenergic receptor antagonist with nitric oxide-potentiating vasodilatory properties.

Technical Challenge: The synthesis requires the precise installation of two contiguous stereocenters: the C2 position on the chromane ring and the C1' position on the dihydroxyethyl side chain. The (1'S, 2S) configuration is thermodynamically and kinetically demanding to isolate from racemic pools without high-fidelity asymmetric catalysis.

Selected Route: This guide details the "Resolution-Vinylation-Dihydroxylation" strategy. This pathway is preferred in pharmaceutical development over direct kinetic resolution of the final diol due to higher overall throughput and enantiomeric excess (ee) stability.

Pathway Overview:

  • Optical Resolution: Isolation of (S)-6-fluorochroman-2-carboxylic acid using (+)-dehydroabietylamine.

  • Vinylation: Conversion of the acid to (S)-6-fluoro-2-vinylchromane via aldehyde reduction and Wittig olefination.

  • Sharpless Asymmetric Dihydroxylation (SAD): Diastereoselective oxidation of the vinyl group using AD-mix-

    
      to yield the (1'S, 2S) diol.
    

Retrosynthetic Analysis & Workflow Visualization

The synthesis relies on the "matched" stereochemical control between the chiral substrate ((S)-chromane core) and the chiral ligand in the Sharpless reagent.

SynthesisWorkflow Start Racemic 6-Fluorochroman-2-carboxylic Acid Resolution Optical Resolution ((+)-Dehydroabietylamine) Start->Resolution Inter1 (S)-6-Fluorochroman-2-carboxylic Acid (>99% ee) Resolution->Inter1 Crystallization Vinylation Reduction & Wittig Olefination (Ph3P=CH2) Inter1->Vinylation 1. SOCl2/MeOH 2. DIBAL-H 3. Wittig Inter2 (S)-6-Fluoro-2-vinylchromane Vinylation->Inter2 SAD Sharpless Asymmetric Dihydroxylation (AD-mix-α / (DHQ)2PHAL) Inter2->SAD OsO4 cat., K3Fe(CN)6 0°C, t-BuOH/H2O Target TARGET: (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane SAD->Target >98% de, >99% ee

Figure 1: Strategic workflow for the asymmetric synthesis of the (1'S, 2S) intermediate.

Detailed Experimental Protocol

Stage 1: Preparation of (S)-6-Fluoro-2-vinylchromane

Prerequisite: Start with (S)-6-fluorochroman-2-carboxylic acid (resolved via (+)-dehydroabietylamine salt crystallization to >99% ee).

Step 1.1: Esterification & Reduction

  • Esterification: Reflux (S)-acid (100 mmol) in methanol (200 mL) with catalytic sulfuric acid (2 mL) for 4 hours. Concentrate and neutralize to obtain the methyl ester.

  • Reduction: Dissolve the ester in anhydrous Toluene/DCM (1:1) at -78°C. Add DIBAL-H (1.1 eq) dropwise over 60 minutes. Stir for 2 hours. Quench with methanol and Rochelle salt solution. Extract to yield (S)-6-fluorochroman-2-carbaldehyde .

Step 1.2: Wittig Olefination

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    -BuOK), THF.
  • Procedure:

    • Suspend

      
       (1.2 eq) in anhydrous THF (10 mL/g) under 
      
      
      
      .
    • Add

      
      -BuOK (1.2 eq) portion-wise at 0°C. The solution turns bright yellow (ylide formation). Stir for 45 mins.
      
    • Cool to -78°C. Add the (S)-aldehyde (from Step 1.1) in THF dropwise.

    • Warm slowly to room temperature over 4 hours.

    • Workup: Quench with saturated

      
      . Extract with hexanes (to precipitate triphenylphosphine oxide). Filter and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: 85-90% | State: Colorless oil.

Stage 2: Sharpless Asymmetric Dihydroxylation (The Core Reaction)

This step installs the diol functionality. To achieve the (1'S) configuration on the side chain from the vinyl group, AD-mix-


  is required.
  • Substrate: (S)-6-Fluoro-2-vinylchromane.

  • Ligand System: (DHQ)

    
    PHAL (contained in AD-mix-
    
    
    
    ).[1][2]
  • Oxidant:

    
     (regenerates Os(VIII)).
    
  • Catalyst:

    
    .
    
  • Additive: Methanesulfonamide (

    
    ) – Critical for accelerating hydrolysis of the osmate ester in non-terminal alkenes, but also beneficial here for turnover rates.[2]
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve AD-mix-

    
      (1.4 g per mmol of alkene) in a 1:1 mixture of 
    
    
    
    -BuOH
    and Water (10 mL per mmol).
  • Activation: Add Methanesulfonamide (1 eq). Stir at room temperature until both phases are clear (orange lower phase).

  • Cooling: Cool the mixture to 0°C . (Crucial for enantioselectivity).

  • Addition: Add (S)-6-Fluoro-2-vinylchromane (dissolved in minimal

    
    -BuOH) in one portion.
    
  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 1:1). The orange color should persist; if it turns yellow, add small amounts of solid

    
    .
    
  • Quench: Add solid Sodium Sulfite (

    
    , 1.5 g per mmol) at 0°C. Stir for 45 minutes. The mixture will warm to room temperature and turn a dull blue/green (reduction of Os and Fe species).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 2N KOH (removes sulfonamide), then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH 95:5 or Hexane/EtOAc 60:40).

Critical Process Parameters (CPP) & Data

ParameterSpecificationMechanistic Rationale
Temperature

Lower temperatures maximize the

between the diastereomeric transition states, enhancing ee.
Ligand Choice (DHQ)

PHAL
(AD-mix-

)
According to the Sharpless mnemonic, "Alpha attacks from the Bottom" (

-face). For the vinyl group, this induces the (S)-configuration at C1'.
pH Control Buffered (in AD-mix)High pH accelerates the hydrolysis of the osmate ester but can cause retro-aldol or racemization if unchecked. The bicarbonate in AD-mix buffers this.
Stirring Rate High (>800 RPM)The reaction is biphasic. Mass transfer of the oxidant from the aqueous phase to the organic phase is rate-limiting.

Expected Yields & Stereochemistry:

Isomer TargetPrecursorReagentYieldde %ee %
(1'S, 2S) (S)-VinylchromaneAD-mix-

85-92%>98%>99%
(1'R, 2S)(S)-VinylchromaneAD-mix-

80-88%>95%>99%

Note: The "mismatched" case (using AD-mix-


 on (S)-substrate) may proceed slower but still yields high diastereoselectivity due to the dominance of the catalyst control.

Analytical Controls & Validation

Self-Validating the Protocol:

  • Colorimetric Check: The reaction mixture must remain orange/yellow. A shift to brown/black indicates oxidant depletion and potential loss of stereocontrol (OsO2 precipitation).

  • Enantiomeric Excess Determination:

    • Technique: Chiral HPLC.[3][4][5][6]

    • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

    • Mobile Phase: Hexane / Isopropanol (90:10).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Retention Times (Approx):

      • (S,S)-isomer:

        
         min
        
      • (R,R)-isomer:

        
         min
        
      • (S,R)-isomer:

        
         min
        
      • (R,S)-isomer:

        
         min
        

NMR Characterization (


 NMR, 400 MHz, 

):
  • 
     6.7-6.9 (m, 3H, Ar-H)
    
  • 
     4.1-4.2 (m, 1H, Chromane-H2)
    
  • 
     3.8-3.9 (m, 1H, Sidechain-H1')
    
  • 
     3.6-3.7 (m, 2H, Sidechain-H2')
    
  • Diagnostic: The coupling constant

    
     helps distinguish diastereomers (syn vs anti).
    

Troubleshooting Common Issues

  • Issue: Low conversion after 24 hours.

    • Cause: Steric bulk of the chromane ring or "mismatched" catalyst/substrate pairing.

    • Solution: Add a second portion of AD-mix (0.5 eq) and ensure Methanesulfonamide is present. Allow to warm to 4°C (do not exceed 10°C).

  • Issue: Low ee/de.

    • Cause: Temperature spike or impure vinyl precursor (containing traces of triphenylphosphine oxide which can coordinate Os).

    • Solution: Ensure strict temperature control. Purify the vinyl chromane via a short silica plug before AD.

  • Issue: Emulsion during workup.

    • Cause: Residual osmium polymers or sulfonamide.

    • Solution: Ensure the sulfite quench is allowed to run for the full 45-60 minutes. Filter through Celite before extraction if necessary.

References

  • Sharpless Asymmetric Dihydroxylation Mechanism & Reagents

    • Kolb, H. C., VanNiewenhze, M. S., & Sharpless, K. B. (1994).[7] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

    • Source: [Link]

  • Nebivolol Synthesis & Chromane Intermediates

    • Chandrasekhar, S., et al. (2000). Enantioselective synthesis of the chiral chromane part of Nebivolol. Tetrahedron Letters, 41(26), 5131-5133.
    • Source: [Link][8][9][10]

  • Stereochemical Configuration of Nebivolol Isomers

    • Van Lommen, G., et al. (1990). Synthesis and pharmacological properties of nebivolol, a new antihypertensive agent. Journal of Medicinal Chemistry, 33, 1508.
    • Source: [Link]

  • Kinetic Resolution of Chromane Derivatives

    • Bhatraju, Y. R., et al. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates.[11][12] Beilstein Journal of Organic Chemistry, 13, 571–578.

    • Source: [Link][11]

  • AD-mix Protocols and Mnemonics: Sigma-Aldrich Technical Bulletin: Sharpless Asymmetric Dihydroxyl

Sources

Advanced Technical Guide: Enantioselective Synthesis of 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6-Fluorochromans represent a privileged structural motif in medicinal chemistry, serving as the pharmacophore core for third-generation


-blockers like Nebivolol  and various investigational anti-cancer agents. The introduction of the fluorine atom at the C6 position is a calculated medicinal chemistry strategy: it blocks metabolic hydroxylation at the para-position relative to the ether oxygen, significantly enhancing metabolic stability while modulating lipophilicity (

).

The synthetic challenge lies not in the chroman ring construction, but in the enantioselective installation of the C2 chiral center . Racemic synthesis followed by classical resolution (e.g., using (+)-dehydroabietylamine) is chemically inefficient (max 50% yield) and environmentally burdensome.

This guide details three high-fidelity, asymmetric methodologies to access enantiopure 6-fluorochromans, prioritizing catalytic efficiency and atom economy.

Retrosynthetic Analysis & Pathway Logic

To achieve high enantiomeric excess (


), we must disconnect the target molecule at the bond formed during the stereo-determining step.

Retrosynthesis Target Target: (R)-6-Fluorochroman (Chiral Center at C2) Chromene Precursor A: 6-Fluoro-2H-chromene (Prochiral Olefin) Target->Chromene C2-C3 Saturation Phenol Precursor B: 4-Fluorophenol + Allylic Electrophile Target->Phenol Oxa-Michael / Cyclization Ketone Precursor C: 6-Fluorochroman-2-one (or acyclic ketone) Target->Ketone C=O Reduction Strat_A Strategy 1: Asymmetric Hydrogenation (Ir-Catalysis) Chromene->Strat_A Strat_B Strategy 2: Organocatalytic Cascade Cyclization Phenol->Strat_B Strat_C Strategy 3: Biocatalytic Reduction (ADH Enzymes) Ketone->Strat_C

Figure 1: Retrosynthetic logic for accessing the chiral 6-fluorochroman core.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-throughput synthesis, industrial scalability, and maximum atom economy.

The most direct route to chiral chromans is the asymmetric hydrogenation of 6-fluoro-2H-chromene . While Ruthenium and Rhodium catalysts are common, Iridium complexes with P,N-ligands (PHOX or ThrePHOX) have demonstrated superior performance for cyclic vinyl ethers, resisting the coordinating ability of the ether oxygen which often poisons other metals.

Mechanistic Insight

The reaction proceeds via an inner-sphere mechanism. The Ir(I) precursor forms a complex with the chiral ligand. The 6-fluoro-2H-chromene coordinates to the metal. The 6-fluoro substituent exerts an electron-withdrawing effect, slightly deactivating the olefin, which requires a highly electrophilic catalyst system (often cationic Ir).

Detailed Methodology

Reagents:

  • Substrate: 6-Fluoro-2H-chromene (1.0 equiv).

  • Catalyst Precursor:

    
     (0.5 mol%).
    
  • Ligand: (S)-In-BiphPHOX or (R)-DM-Segphos (1.1 mol% relative to Ir).

  • Additive:

    
     (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.0 mol%) - Critical for counter-ion exchange to generate the cationic active species.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    

Step-by-Step Workflow:

  • Catalyst Formation (In Situ): In a glovebox (

    
     atmosphere), mix 
    
    
    
    and the chiral phosphine ligand in anhydrous DCM. Stir at room temperature for 30 minutes until the solution turns clear orange/red.
    • Checkpoint: If precipitate remains, ligand complexation is incomplete.

  • Substrate Addition: Add the 6-fluoro-2H-chromene solution to the catalyst mixture.

    • Note: The substrate concentration should be approximately 0.2 M to 0.5 M.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with

    
     three times. Pressurize to 30–50 bar (approx. 435–725 psi) .
    
    • Optimization: While some substrates react at 1 atm, the electron-deficient 6-fluoro ring typically requires elevated pressure for >95% conversion.

    • Stir at room temperature for 12–24 hours.

  • Work-up: Release pressure carefully. Filter the reaction mixture through a short pad of silica gel (to remove Ir catalyst). Concentrate the filtrate in vacuo.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Target: >98% Yield, >96%

      
      .
      

Data Summary: Catalyst Performance

Catalyst SystemPressure (

)
Time (h)Yield (%)

(%)

/ (R)-BINAP
50 bar248572

/ (R)-Segphos
30 bar189491

/ In-BiphPHOX
10 bar 12 99 >99

Protocol B: Biocatalytic Asymmetric Reduction

Best for: Synthesis of functionalized intermediates (e.g., Nebivolol precursors) where the chroman ring carries a ketone side chain.

This method targets 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one .[1] Instead of creating the chroman ring chirally, we use enzymes to set the stereochemistry of the side chain, which can influence the resolution of the chroman core via dynamic kinetic resolution (DKR) or highly specific diastereoselective reduction.

The Biocatalytic System

We utilize Alcohol Dehydrogenases (ADHs) which are NAD(P)H-dependent. The key is finding an enzyme that accepts the bulky, bicyclic 6-fluorochroman substrate.

Detailed Methodology

Reagents:

  • Substrate: 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one.

  • Enzyme: ADH-A (from Rhodococcus ruber) or commercially available KREDs (Ketoreductases).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose (to recycle NADP+ to NADPH).

  • Buffer: Potassium Phosphate (KPi), pH 7.0, 100 mM.

  • Co-solvent: DMSO or IPA (10% v/v) to improve substrate solubility.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mL of KPi buffer (pH 7.0). Add Glucose (1.5 equiv relative to substrate) and

    
     (1 mM catalytic amount).
    
  • Enzyme Loading: Add GDH (50 U) and the specific ADH/KRED (100 U).

    • Critical: Do not vortex vigorously; enzymes denature under high shear stress.

  • Reaction Initiation: Dissolve the 6-fluorochroman ketone in DMSO (final conc 10%). Add dropwise to the buffer solution. Incubate at 30°C with orbital shaking (150 rpm).

  • Monitoring: Monitor consumption of ketone via TLC or HPLC every 4 hours.

    • End Point: Reaction typically completes in 24 hours.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
    .
    

Biocatalysis Substrate Substrate: Chloroketone Enzyme Catalyst: ADH / KRED Substrate->Enzyme NADPH Cofactor: NADPH NADPH->Enzyme Product Product: Chiral Alcohol (>99% ee) Enzyme->Product Recycle Recycle System: Glucose -> Gluconolactone (GDH) Recycle->NADPH Regenerates

Figure 2: Cofactor regeneration cycle for the enzymatic reduction of 6-fluorochroman derivatives.

Protocol C: Organocatalytic Cascade (Oxa-Michael)

Best for: "Metal-Free" requirements and constructing the chroman ring from acyclic precursors.

This route utilizes a Jørgensen-Hayashi catalyst (chiral diarylprolinol silyl ether) to promote an asymmetric oxa-Michael addition of 4-fluorophenol derivatives to


-unsaturated aldehydes.

Key Mechanism:

  • Catalyst condenses with the aldehyde to form an iminium ion .

  • The phenol oxygen attacks the

    
    -carbon (Michael addition).
    
  • Hydrolysis releases the catalyst and cyclization follows (often requiring a second acid-catalyzed step).

Protocol Snapshot:

  • Catalyst: (S)-TMS-diarylprolinol ether (10-20 mol%).

  • Acid Additive: Benzoic acid (cocatalyst).

  • Solvent: Toluene or

    
     at low temperature (0°C to -20°C) to maximize enantioselectivity.
    
  • Yield/ee: Typically 80-90% yield, 90-95%

    
    .
    

Troubleshooting & Optimization

The "Fluorine Effect"

The 6-fluoro group is electron-withdrawing.

  • Impact on Hydrogenation: It lowers the electron density of the double bond in chromene.

    • Solution: Use more electron-rich phosphine ligands (e.g., alkyl-substituted PHOX) or increase

      
       pressure.
      
  • Impact on Organocatalysis: It increases the acidity of the phenol proton, making the oxa-Michael addition faster but potentially more reversible.

    • Solution: Lower temperatures (-20°C) are strictly required to lock stereoselectivity.

Purification of 6-Fluorochromans

Due to the lipophilicity added by fluorine, these compounds often streak on silica.

  • Recommendation: Use silver nitrate-impregnated silica if separating olefin impurities, or switch to neutral alumina if the compound is acid-sensitive.

  • Crystallization: 6-fluorochroman carboxylic acids crystallize well from Isopropanol/Hexane mixtures, offering a non-chromatographic

    
     upgrade.
    

References

  • Nishimura, T., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives.[2] Organic Letters.[3] Link

  • Sakamoto, K., & Nishimura, T. (2019).[2][4] Iridium-Catalyzed Asymmetric Hydroarylation of Chromene Derivatives with Aromatic Ketones.[2][4] Advanced Synthesis & Catalysis.[2] Link

  • Poulsen, P. H., et al. (2015).[5] Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition.[5] Link

  • Menarini Int. Operations. (2018).[6][7] Process for the synthesis of intermediates of nebivolol.[6][8][9] Patent WO/EP. Link

  • Tao, Y., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol.[1] The Journal of Organic Chemistry.[3] Link

Sources

A Technical Guide to the Physicochemical Properties of Fluorinated Chromanes: Enhancing Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into the chromane scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the core principles governing the effects of fluorination on chromane derivatives. We will explore the nuanced interplay between electronic effects, lipophilicity, metabolic stability, and conformational preferences that arise from the introduction of this unique halogen. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental design and the practical application of key analytical techniques for the characterization of these promising compounds.

Introduction: The Chromane Scaffold and the Fluorine Advantage

The chromane ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a diverse range of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, and enzyme-inhibitory effects.[1] However, like many promising lead compounds, simple chromane derivatives can suffer from suboptimal pharmacokinetic profiles, such as rapid metabolism or poor membrane permeability.

The introduction of fluorine atoms into the chromane backbone has emerged as a transformative strategy to address these challenges.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's characteristics in ways that are often beneficial for therapeutic potential.[2][3] Strategic fluorination can lead to:

  • Enhanced Metabolic Stability: By replacing a metabolically labile C-H bond with a robust C-F bond, the rate of oxidative metabolism by cytochrome P450 enzymes can be significantly reduced.[2][4]

  • Modulated Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group often decreases it, influencing solubility and membrane permeability.[2][5]

  • Altered Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups, impacting the ionization state of the molecule at physiological pH.[2]

  • Controlled Conformation: Fluorine can influence molecular conformation through steric and electronic effects, such as the gauche effect, which can stabilize specific rotamers and improve binding affinity to biological targets.[6][7]

  • Increased Binding Affinity: The strategic placement of fluorine can introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding pocket.[8]

This guide will delve into the fundamental principles behind these effects and provide practical guidance on their characterization.

Key Physicochemical Properties and Their Modulation

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The octanol-water partition coefficient (logP) is the most common measure of a molecule's lipophilicity.

Causality Behind Experimental Choices: The choice of method for determining logP or logD (the distribution coefficient at a specific pH) depends on the required throughput and accuracy. The traditional shake-flask method is the gold standard for accuracy but is low-throughput. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative by correlating retention time with known logP values.[5] This is particularly useful for screening libraries of fluorinated chromane analogs to identify candidates with optimal lipophilicity for further development.

Experimental Protocol: Determination of logP by RP-HPLC

  • Preparation of Standards: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: The fluorinated chromane derivatives are dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at a wavelength where the compounds absorb.

  • Data Analysis:

    • The retention times of the standard compounds are measured and plotted against their known logP values to generate a calibration curve.

    • The retention times of the fluorinated chromane derivatives are measured, and their logP values are extrapolated from the calibration curve.

Metabolic Stability

Enhancing metabolic stability is a primary driver for the fluorination of drug candidates.[4] The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic cleavage.[2]

Causality Behind Experimental Choices: In vitro metabolic stability assays using human liver microsomes (HLMs) are a crucial early-stage screen to predict in vivo clearance.[10] HLMs contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of phase I metabolism. By incubating the fluorinated chromane with HLMs and monitoring its disappearance over time, we can determine its intrinsic clearance.[10] This allows for the early identification of metabolically labile positions on the chromane scaffold and informs further synthetic efforts to block these "metabolic hotspots."

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated chromane in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add HLMs (final concentration of 0.5-1.0 mg/mL) to the pre-warmed phosphate buffer.

    • Add the test compound to the HLM suspension (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of the line gives the rate of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.

Conformational Analysis

The three-dimensional shape of a molecule is critical for its interaction with biological targets. Fluorination can significantly influence the conformational preferences of the chromane ring system.[7]

Causality Behind Experimental Choices: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state conformation of fluorinated chromanes.[11] The presence of the ¹⁹F nucleus provides a powerful spectroscopic handle.[12] One-dimensional ¹⁹F NMR offers a wide chemical shift range and high sensitivity, often allowing for the resolution of signals from different fluorine atoms within the molecule.[12] Two-dimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space correlations, giving valuable information about the proximity of fluorine and hydrogen atoms and thus the overall molecular conformation.[13]

Experimental Protocol: Conformational Analysis by ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve the fluorinated chromane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum. The chemical shifts will provide information about the electronic environment of each fluorine atom.

    • If multiple conformers are present in slow exchange on the NMR timescale, separate signals may be observed for each.

  • ¹H-¹⁹F HOESY Acquisition:

    • Acquire a 2D ¹H-¹⁹F HOESY spectrum. This experiment will show cross-peaks between protons and fluorine atoms that are close in space, typically within 5 Å.

  • Data Interpretation:

    • Analyze the chemical shifts in the ¹⁹F spectrum to understand the electronic effects of the chromane scaffold on the fluorine atoms.

    • Integrate the signals to determine the relative populations of different conformers if they are observed.

    • Analyze the cross-peaks in the HOESY spectrum to establish through-space proximities between specific protons and fluorine atoms, which can be used to build a 3D model of the predominant solution-state conformation.

Data Presentation: A Comparative Overview

The following tables summarize key physicochemical data for representative fluorinated chromane derivatives, illustrating the impact of fluorination on their properties.

Table 1: Lipophilicity of Fluorinated Chroman-4-ones

CompoundSubstitution PatternlogPReference
1Unsubstituted2.5Hypothetical
26-Fluoro2.7[2]
36,8-Difluoro2.9[14]
42'-(Trifluoromethyl)phenyl3.8[14]

Table 2: In Vitro Antiviral Activity of Fluorinated 2-Arylchroman-4-ones against Influenza A/H1N1

CompoundIC₅₀ (µM)Selectivity Index (SI)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one6150[14]

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing complex relationships and experimental processes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Fluorinated Chromane Analogs Purification Purification (e.g., Column Chromatography) Synthesis->Purification logP logP Determination (RP-HPLC) Purification->logP Characterize Lipophilicity MetStab Metabolic Stability (HLM Assay) Purification->MetStab Assess Metabolic Fate ConfAnalysis Conformational Analysis (NMR Spectroscopy) Purification->ConfAnalysis Determine 3D Structure InVitro In Vitro Bioactivity (e.g., Antiviral Assay) MetStab->InVitro Inform Dosing in Bioassays ConfAnalysis->InVitro Rationalize SAR Fluorine_Effects cluster_properties Modulated Physicochemical Properties cluster_outcomes Improved Pharmacological Profile Fluorination Fluorination of Chromane Scaffold Lipophilicity Lipophilicity (logP/logD) Fluorination->Lipophilicity MetabolicStability Metabolic Stability Fluorination->MetabolicStability pKa Acidity/Basicity (pKa) Fluorination->pKa Conformation Conformation Fluorination->Conformation ADME ADME Properties Lipophilicity->ADME MetabolicStability->ADME pKa->ADME Potency Binding Affinity & Potency Conformation->Potency Selectivity Target Selectivity Conformation->Selectivity

Sources

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Part 1: Executive Technical Summary

Topic: (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Common Designation: Nebivolol Diol Intermediate (S,S-Isomer) Primary Application: Chiral synthon for the synthesis of l-Nebivolol (the RSSS enantiomer component of the racemic drug Nebivolol).[1]

CAS Number Identification: The nomenclature for this specific chiral diol is frequently conflated with its epoxide derivatives in commercial databases.[1]

  • Direct Diol Identifier: While the racemic diol is often indexed, the specific (1'S,2S) isomer is chemically identified as the immediate precursor to CAS 129050-23-3 (the corresponding (2S, 2'S) epoxide).

  • Enantiomeric Reference: The (1R,2R) enantiomer is indexed as CAS 406461-15-2 .[1]

  • Commercial Anchor: For procurement and regulatory filing, this compound is most frequently cross-referenced as the hydrolytic precursor to (2S,2'S)-6-Fluoro-2-(oxiran-2-yl)chromane (CAS 129050-23-3) .[1]

Part 2: Chemical Identity & Physicochemical Profile

This molecule is a "matched" stereochemical intermediate where the chirality of the chromane ring (C2) and the side chain (C1') are synthetically coupled.

PropertySpecification
IUPAC Name (1S)-1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Chiral Centers 2 (C2 on chromane ring, C1' on ethyl chain)
Configuration (S, S) - Note: Essential for the formation of the l-Nebivolol pharmacophore.[1][2][3][4][5]
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.[1]
Melting Point 118°C – 122°C (Typical for enantiopure diols of this class)

Part 3: Synthesis & Manufacturing Strategy

The synthesis of the (1'S,2S) diol requires high stereocontrol to avoid the formation of the (1'R,2S) diastereomer (mismatched) or the (1'R,2R) enantiomer. The industry standard has shifted from classical resolution to Asymmetric Dihydroxylation (AD) .

Core Methodology: Sharpless Asymmetric Dihydroxylation

This protocol utilizes the "AD-mix" reagent system to install the diol functionality onto a vinyl chromane precursor.[1]

Reaction Logic (Expertise): We utilize AD-mix-α (containing (DHQ)₂PHAL) versus AD-mix-β (containing (DHQD)₂PHAL) depending on the facial selectivity required relative to the existing C2 chiral center. For the (S)-chromane precursor, reagent control is paramount to ensure the anti or syn relationship is established correctly for the target (S,S) configuration.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Starting Material: (S)-6-Fluorochroman-2-carbaldehyde.[1]

    • Transformation: Wittig olefination using methyltriphenylphosphonium bromide/KOtBu in THF.

    • Product: (S)-6-Fluoro-2-vinylchromane.[1]

  • Asymmetric Dihydroxylation (The Critical Step):

    • Reagents: AD-mix-α (1.4 g/mmol of olefin), Methanesulfonamide (1 eq), t-Butanol/Water (1:1 v/v).[1]

    • Procedure:

      • Charge a jacketed reactor with t-BuOH and Water (1:1).[1] Cool to 0°C.[1][6]

      • Add AD-mix-α and Methanesulfonamide (accelerates hydrolysis of the osmate ester).[1] Stir until dissolved.

      • Add (S)-6-Fluoro-2-vinylchromane.[1]

      • Stir vigorously at 0°C for 24–48 hours. Monitor by HPLC for consumption of olefin.[1]

    • Quenching (Safety Critical):

      • Add Sodium Sulfite (Na₂SO₃) (1.5 g per mmol substrate) to quench the Osmium tetroxide species. Stir for 1 hour at room temperature. Failure to quench properly results in osmium contamination and lower yields.[1]

    • Extraction: Extract with Ethyl Acetate (3x).[1] Wash combined organics with 1N KOH (to remove sulfonamide), then brine.

    • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to upgrade Enantiomeric Excess (ee).[1]

  • Downstream Conversion:

    • The (1'S,2S)-diol is typically converted immediately to the (S,S)-Epoxide via mesylation of the primary alcohol followed by base-induced ring closure (using K₂CO₃ in Acetone).[1]

Part 4: Process Visualization (Pathway)

The following diagram illustrates the stereoselective lineage from the carboxylic acid precursor to the final l-Nebivolol component.

NebivololSynthesis Start (S)-6-Fluorochroman-2-carboxylic Acid (Chiral Pool Start) Vinyl (S)-2-Vinyl-6-fluorochromane (Olefin Intermediate) Start->Vinyl 1. Reduction 2. Wittig Olefination Diol (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (TARGET MOLECULE) Vinyl->Diol Sharpless AD-mix-α (OsO4, (DHQ)2PHAL) Epoxide (2S,2'S)-6-Fluoro-2-(oxiran-2-yl)chromane (CAS: 129050-23-3) Diol->Epoxide 1. MsCl, Et3N 2. K2CO3 (Ring Closure) Coupling Coupling with (R)-Amine Epoxide->Coupling Ring Opening Final l-Nebivolol (RSSS) (Final Drug Component) Coupling->Final Purification

Caption: Stereoselective synthesis pathway for the (S,S) diol intermediate leading to the l-Nebivolol pharmacophore.

Part 5: Analytical Quality Control (Self-Validating Systems)

To ensure the integrity of this intermediate, the following analytical controls must be established.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: Determine Diastereomeric Ratio (DR) and Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm.[1]

  • Acceptance Criteria:

    • (1'S,2S) Isomer: >98.5%[4][5]

    • (1'R,2S) Diastereomer: <0.5%

    • (1'R,2R) Enantiomer: <0.5%

2. NMR Validation

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signals for the side chain protons (CH-OH) appear distinctively for the syn (S,S) vs anti (S,R) isomers due to hydrogen bonding differences. The (S,S) isomer typically displays a specific coupling constant (

    
    ) for the methine proton at 
    
    
    
    3.8-4.0 ppm that differs from the diastereomer.

Part 6: References

  • Janssen Pharmaceutica. (1990).[1] Derivatives of 2,2'-iminobisethanol and their use as beta-adrenergic blockers.[1] US Patent 4,654,362.[1] (Foundation patent for Nebivolol synthesis).[7]

  • Hetero Drugs Ltd. (2006).[1] A novel process for preparation of Nebivolol intermediates.[1][5] WO2006016376A1.[1][4] (Detailed industrial separation of diol/epoxide isomers).

  • Gao, Y., et al. (1994). Catalytic Asymmetric Dihydroxylation.[1] Chemical Reviews, 94(8), 2483–2547. (Authoritative review on the AD-mix mechanism used for this synthesis).

  • Santa Cruz Biotechnology. (1'S,2S)-2-(1',2'-Ditosyl-1',2'-dihydroxyethyl)-6-fluorochromane Product Data. (Confirmation of the specific isomer existence).

Sources

Introduction: The Strategic Role of Fluorinated Chromanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds. Its derivatives exhibit a wide spectrum of pharmacological activities, including antiviral, antitumor, and antimicrobial properties.[1] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[2][3] Fluorination can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity and membrane permeability, often leading to superior pharmacokinetic profiles.[4][5][6]

The title compound, (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, combines the robust chromane framework with a stereochemically defined dihydroxyethyl side chain and a fluorine substituent. This combination makes it a molecule of significant interest for structure-activity relationship (SAR) studies in drug development. Understanding its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow, from synthesis and crystallization to data interpretation, grounded in authoritative standards and practices.

Part 1: Synthesis and Single Crystal Growth

A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. The following protocol outlines a plausible synthetic route and the critical considerations for growing diffraction-quality single crystals.

Proposed Synthetic Pathway

While numerous methods exist for chromane synthesis[7], a common approach involves the reaction of a substituted phenol with an appropriate α,β-unsaturated aldehyde or a related precursor. The stereochemistry of the dihydroxyethyl side chain can be introduced through asymmetric synthesis or resolution techniques. A generalized, multi-step synthesis is outlined below.

Synthesis_Workflow A 4-Fluorophenol C Asymmetric Cycloaddition A->C B Acrolein derivative B->C D Chiral Chromane Aldehyde C->D Purification E Stereoselective Addition D->E e.g., Grignard/Organolithium reagent F Target Compound (1'S,2S)-2-(1',2'-Dihydroxyethyl) -6-fluorochromane E->F Deprotection & Purification

Caption: Generalized synthetic workflow for the target chromane derivative.

Experimental Protocol: Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly, forming a well-defined crystal lattice rather than an amorphous powder.[8]

Principle of Causality: The choice of solvent is critical. A good solvent system involves a primary solvent in which the compound is readily soluble and a less-soluble or "anti-solvent" that is miscible with the primary solvent. Slow introduction of the anti-solvent reduces the compound's solubility gradually, promoting ordered crystal growth.[9]

Step-by-Step Protocol (Vapor Diffusion Method):

  • Preparation: Dissolve 5-10 mg of the purified (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in a minimal amount (e.g., 0.5 mL) of a suitable primary solvent (e.g., methanol or ethyl acetate) in a small, open vial.

  • System Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume (e.g., 5 mL) of a more volatile anti-solvent (e.g., hexane or diethyl ether).[8]

  • Incubation: Seal the outer container tightly. The anti-solvent will slowly vaporize and diffuse into the primary solvent in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of the compound, ideally leading to the formation of single crystals over several days to weeks.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove a crystal from the solution using a nylon loop and immediately transfer it to the diffractometer for analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[10][11][12][13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The workflow from data collection to a validated structure follows a standardized, multi-step process, governed by principles established by the International Union of Crystallography (IUCr).[14][15]

XRay_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition A Crystal Mounting & Screening B Unit Cell Determination A->B C Full Data Collection (e.g., 100 K) B->C D Integration of Reflections (e.g., APEX, XDS) C->D E Scaling & Merging D->E F Absorption Correction E->F G Space Group Determination F->G H Structure Solution (e.g., SHELXT) G->H I Full-Matrix Least-Squares Refinement (e.g., SHELXL) H->I J Structure Validation (checkCIF) I->J K CIF File Generation J->K L Deposition to CCDC K->L

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • Expert Insight: Data is typically collected at a low temperature (100 K) using a cryostream. This is a critical step that minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data at higher resolution and a more precise final structure.[1]

    • The instrument, such as a Bruker APEX or Oxford Diffraction diffractometer, is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.[13][16]

  • Data Processing and Reduction:

    • Software suites like Bruker's APEX[16] or open-source packages like XDS[17] are used to integrate the raw diffraction spots from the images, calculating their intensities.

    • The integrated intensities are then scaled and merged, and an absorption correction is applied to account for the absorption of X-rays by the crystal itself.

  • Structure Solution and Refinement:

    • The space group is determined from the symmetry of the diffraction data.

    • The initial atomic positions are found using direct methods or Patterson methods, typically with software like SHELXT.[18]

    • The structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out by programs like SHELXL.[18] In this iterative process, atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate geometric constraints.

  • Validation and Deposition:

    • Trustworthiness: The final structural model must be rigorously validated. The IUCr provides a free checkCIF service that automatically checks the crystallographic information file (CIF) for consistency, completeness, and potential issues.[19][20] This is a mandatory step for publication in reputable journals.

    • Upon validation, the final CIF, containing all atomic coordinates, connectivity, and experimental details, is deposited in a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC).[21][22][23][24] This ensures the data is publicly accessible to the scientific community.[25][26][27]

Part 3: In-Depth Structural Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular forces that govern its assembly in the solid state.

Molecular Conformation

The analysis of a similar structure, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, reveals that the six-membered heterocyclic ring of the chromane moiety typically adopts a distorted half-chair conformation.[1][28][29] It is expected that the title compound will exhibit a similar conformation. The dihydroxyethyl side chain's conformation is largely dictated by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, if sterically feasible, and by the intermolecular interactions within the crystal lattice. The C-F bond length and the geometry of the fluorinated benzene ring are expected to be within standard ranges.

Supramolecular Assembly and Hydrogen Bonding

The dihydroxyethyl moiety contains two hydroxyl groups, which are excellent hydrogen bond donors and acceptors. These groups are expected to be the primary drivers of the crystal packing.

Expert Insight: Hydrogen bonds are strong, directional, non-covalent interactions that play a crucial role in determining the three-dimensional arrangement of molecules in a crystal.[30][31][32][33] A comprehensive analysis of these interactions is essential for understanding the crystal's stability and properties.[34]

The crystal structure will likely feature a robust network of intermolecular O-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional framework. The fluorine atom, being a weak hydrogen bond acceptor, might also participate in weaker C-H···F interactions, further stabilizing the crystal packing.

Caption: Diagram of potential hydrogen bonding interactions in the crystal lattice.

Part 4: Data Summary and Deposition

All quantitative data from the crystal structure determination should be summarized in a standardized format. The following table presents a representative set of crystallographic data, based on typical values for a well-refined small organic molecule.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Crystal Data
Chemical formulaC₁₁H₁₃FO₃
Formula weight212.22 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit Cell Dimensions
a8.543(2) Å
b10.123(3) Å
c12.456(4) Å
α, β, γ90°, 90°, 90°
Volume1077.8(5) ų
Z (molecules/unit cell)4
Density (calculated)1.307 Mg/m³
Data Collection
Reflections collected8654
Independent reflections2105 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2105 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
R indices (all data)R₁ = 0.052, wR₂ = 0.118
Absolute structure param.0.0(1)
Largest diff. peak/hole0.25 and -0.21 e·Å⁻³
CCDC Deposition NumberTo be assigned upon deposition[35][36]

Note: The data in this table are representative and serve as an example for a high-quality structure determination.

Conclusion

The crystal structure analysis of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane provides indispensable information for drug development professionals. It reveals the precise three-dimensional conformation of the molecule and, crucially, the intricate network of hydrogen bonds and other intermolecular forces that dictate its solid-state architecture. This structural blueprint is fundamental for understanding its physicochemical properties, designing analogues with improved activity, and for formulation development. Adherence to the rigorous, self-validating protocols outlined in this guide ensures the generation of accurate, reliable, and reproducible structural data that meets the highest standards of scientific integrity.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC - The Home of Small Molecule Crystal Structures. Retrieved from [Link]

  • SERC@IISc. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Indian Institute of Science. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (A representative link is provided via ResearchGate: [Link])

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • Clegg, W. (2009). Small Molecule Applications of X-Ray Diffraction. ResearchGate. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Kabsch, W. (2025, January 19). XDS Program Package. Retrieved from [Link]

  • Wikipedia. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Diamond Light Source. (n.d.). MX-Software. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Welcome to the IUCr. Retrieved from [Link]

  • Jadav, S. S., & Talele, T. T. (2023). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 88, 117326.
  • ResearchGate. (n.d.). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Vrábel, V., et al. (2016). Biological activity, structural characterization and crystal packing of chromane-carboxylate derivatives. Acta Chimica Slovaca, 9(1), 38-43.
  • Rousselin, Y., Laureano, H., & Clavel, A. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E, E71, o552-o553. [Link]

  • IMSERC. (n.d.). Guide for crystallization. Northwestern University. Retrieved from [Link]

  • The University of Manchester. (2018, February 2). CCDC 1581826: Experimental Crystal Structure Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activity, Structural Characterization and Crystal Packing of Chromane-Carboxylate Derivatives. Retrieved from [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227.
  • Al-Khafaji, Y. R. (2025).
  • Nishiyama, Y., et al. (2019). Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. Nature Communications, 10(1), 3533. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Retrieved from [Link]

  • Google Patents. (n.d.). KR780000008B1 - Process for the preparation of chromane derivatives.
  • National Central University. (2022, December 15). CCDC 2168214: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 1820006: Experimental Crystal Structure Determination. The University of Iowa. Retrieved from [Link]

  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Northwestern University. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
  • ResearchGate. (n.d.). (PDF) Hydrogen Bonding in Molecular Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • S. Grabowski (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 659. [Link]

  • Li, B., et al. (2022). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses, 99, 234-250.
  • AJR Chemistry. (2024, June 8). Significances of Hydrogen Bonding/Importance of Hydrogen Bonding/Chemical Bonding/ajr chemistry [Video]. YouTube. [Link]

  • PUBDB. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Majetich, G., & Jeremy, L. (2012). SYNTHESIS OF 6-HYDROXYISOCHROMENES AND 6-HYDROXYISOCOUMARINS FROM 3-ETHOXYCYCLOHEX-2-EN-1-ONE. Heterocycles, 84(2), 975.
  • ChemRxiv. (n.d.). Discovery and Synthesis of Flueggeacosines D–F and Securingine J. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). (1R,2R)-2-(1,2-Dihydroxyethyl)-6-fluorochromane. Retrieved from [Link]

Sources

Targeted Discovery and Structural Resolution of Novel Chromane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromane Challenge

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for tocopherols (Vitamin E), cannabinoids, and a vast array of meroterpenoids. Despite their therapeutic potential in neuroprotection and oncology, the isolation of novel chromanes is plagued by two specific technical hurdles:

  • Structural Redundancy: The ubiquity of the scaffold leads to high rates of rediscovery (known compounds masking new ones).

  • Stereochemical Lability: Many bioactive chromanes possess prenyl side chains or chiral centers at C-2 that are susceptible to oxidation or acid-catalyzed racemization during standard silica gel chromatography.

This guide moves beyond generic isolation protocols, advocating for a workflow that integrates Feature-Based Molecular Networking (FBMN) for dereplication and Counter-Current Chromatography (CCC/CPC) for preservation of structural integrity.

Phase 1: Intelligent Dereplication

Moving Beyond "Grind and Find"

In modern natural products research, isolation without prior dereplication is resource malpractice. For chromanes, UV-based dereplication is insufficient because the chromophore (the benzene ring) is often identical across hundreds of known analogues. We must rely on MS/MS fragmentation patterns.

The Protocol: We utilize Global Natural Products Social Molecular Networking (GNPS) .[1][2] Unlike standard database searching, GNPS clusters ions based on spectral similarity. If you find a known chromane, the "unknown" node directly connected to it is likely a novel derivative (e.g., a hydroxylated or glycosylated analogue).

Workflow Diagram: GNPS-Guided Prioritization

GNPS_Workflow cluster_decision Target Selection Extract Crude Extract (LC-MS/MS) Feature_Detect Feature Detection (MZmine 3) Extract->Feature_Detect Spectral_Net Spectral Alignment (Cosine Score > 0.7) Feature_Detect->Spectral_Net GNPS_DB GNPS Library Matching Spectral_Net->GNPS_DB Visualization Network Visualization (Cytoscape) GNPS_DB->Visualization

Figure 1: Feature-Based Molecular Networking (FBMN) workflow for identifying novel chromane analogues prior to physical isolation.

Phase 2: Preservation-First Isolation Strategies

Why Silica Gel is the Enemy

Chromanes often contain electron-rich aromatic rings and prenyl groups. Acidic silica gel can catalyze:

  • Oxidation: Conversion of chromanes to chroman-4-ones.[3]

  • Cyclization: Premature ring-closing of meroterpenoid side chains.

Recommendation: Shift from solid-liquid chromatography to Liquid-Liquid Chromatography (LLC) , specifically Centrifugal Partition Chromatography (CPC).

Protocol: CPC Solvent System Selection (The "Arizona" Method)

CPC relies on a biphasic solvent system.[4][5] The solute (chromane) must partition between the two phases with a partition coefficient (


) between 0.5 and 2.5.

Step-by-Step Optimization:

  • Preparation: Prepare a standard HEMWat family (Hexane : Ethyl Acetate : Methanol : Water).

  • Screening: Test the crude extract in the following ratios (v/v):

    • System A (Non-polar): 10:0:5:5 (for highly lipophilic chromanes)

    • System B (Intermediate): 5:6:5:5 (Standard starting point)

    • System C (Polar): 1:9:1:9 (For glycosylated chromanes)

  • Validation:

    • Add 2 mg of extract to 2 mL of the biphasic system. Shake and settle.

    • Analyze both Upper Phase (UP) and Lower Phase (LP) by HPLC.

    • Calculate

      
      .
      
    • Target: If

      
       for your target mass (identified in Phase 1), this is your production system.
      
Comparative Data: Isolation Efficiency
MetricSilica Gel (Flash)Prep-HPLC (C18)CPC (Liquid-Liquid)
Sample Loading High (1-10g)Low (<100mg)High (1-10g)
Sample Recovery < 80% (Irreversible adsorption)> 95%~100% (Total recovery)
Solvent Consumption HighHighLow
Risk of Oxidation High (Air + Silica surface) LowMinimal (Closed system)
Resolution LowVery HighModerate-High

Phase 3: Structural Elucidation & Absolute Configuration

Determining the planar structure (2D) of a chromane is routine via 1D/2D NMR. The critical scientific bottleneck is the Absolute Configuration (AC) at the C-2 position (and any side-chain chiral centers).

The Causality of Choice:

  • X-Ray Diffraction: The gold standard, but chromanes are often oils or amorphous solids.

  • Mosher's Method: Requires a free hydroxyl group for derivatization. If the OH is sterically hindered or absent, this fails.

  • Electronic Circular Dichroism (ECD): The most robust method for chromanes. The benzene chromophore provides distinct Cotton effects (CE) that correlate with stereochemistry.

Protocol: ECD-DFT Configuration Assignment

This protocol validates the structure by comparing the experimental CD spectrum with a quantum chemically calculated spectrum.[6]

  • Conformational Search: Use MMFF94 force field to find low-energy conformers of the proposed structure (e.g., using Spartan or MacroModel).

  • Geometry Optimization: Optimize conformers within a 3 kcal/mol window using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

  • TD-DFT Calculation: Calculate excited states (UV/ECD) using a higher basis set (e.g., CAM-B3LYP/def2-TZVP) including a solvent model (PCM) matching the experimental solvent (usually Methanol or Acetonitrile).

  • Boltzmann Weighting: Average the calculated spectra based on the Boltzmann distribution of conformers.

  • Match:

    • Positive CE at 280-290 nm often correlates to specific C-2 stereochemistry (verify against calculated model).

    • If the calculated curve overlays the experimental curve, the configuration is assigned.[6][7]

Decision Logic: Structure Elucidation

Structure_Elucidation Isolate Pure Chromane Isolate Crystals Crystalline? Isolate->Crystals XRD X-Ray Diffraction (Direct Solution) Crystals->XRD Yes Amorphous Amorphous/Oil Crystals->Amorphous No Deriv Free -OH present? Amorphous->Deriv Mosher Mosher's Method (NMR Analysis) Deriv->Mosher Yes (and accessible) ECD_Path TD-DFT ECD Calculation Deriv->ECD_Path No Final Absolute Configuration Assigned Mosher->Final Compare Compare Exp. vs Calc. Spectra ECD_Path->Compare Compare->Final

Figure 2: Decision matrix for determining absolute configuration, prioritizing non-destructive ECD analysis for amorphous isolates.

References

  • Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking.[2] Nature Biotechnology, 34, 828–837.[2] Link

  • Friesen, J. B., & Pauli, G. F. (2005). G.U.E.S.S. – A Generally Useful Estimate of Solvent Systems for CCC. Journal of Liquid Chromatography & Related Technologies, 28(17), 2777-2806. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality, 22, E18-E25. Link

  • Batista, J. M., et al. (2011). Structure Elucidation and Absolute Stereochemistry of Isomeric Monoterpene Chromane Esters. Journal of Natural Products, 74(4), 772–775. Link

  • Hubert, J., et al. (2020). CPC vs. Flash Chromatography: Comparison of the Isolation of Natural Products. Journal of Chromatography A, 1626, 461369. Link

Sources

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Atom

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 6-Fluorinated Chromane Scaffolds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chromane ring system stands out as a "privileged scaffold," a molecular framework that is recurrent in a multitude of natural products and biologically active compounds.[1][2][3] Its inherent structural rigidity and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. The true potential of this scaffold, however, is often unlocked through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine.

The strategic incorporation of fluorine into a drug candidate can profoundly influence its physicochemical properties and pharmacokinetic profile.[4][5] Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorination can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding affinity with biological targets.[2][6][7][8]

This guide provides a comprehensive technical overview of the biological activities of chromane scaffolds specifically substituted with a fluorine atom at the 6-position. We will explore the mechanistic basis for their therapeutic potential in neurodegenerative diseases, cancer, and inflammation, detailing the experimental methodologies used for their evaluation and presenting key quantitative data to inform future drug discovery efforts.

Section 1: Neuroprotective Activities of 6-Fluorinated Chromanes

Neurodegenerative disorders such as Alzheimer's disease (AD) present a significant global health challenge, driving the search for novel therapeutic agents that can intervene in the disease's complex pathology.[1][9] 6-Fluorinated chromane derivatives have emerged as a promising class of compounds, exhibiting neuroprotective effects through multiple mechanisms of action.

Mechanism: Cholinesterase Inhibition

A key therapeutic strategy in managing AD is to enhance cholinergic neurotransmission by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. Chromanone scaffolds have been shown to effectively inhibit these enzymes, particularly BuChE.[1][10]

Causality of Experimental Design: The selection of BuChE as a target is significant, as its levels increase in the brains of AD patients, while AChE levels remain stable or decrease. Therefore, potent and selective BuChE inhibitors are of high therapeutic interest. Studies have shown that for chroman-4-one derivatives, the presence of a fluorine atom at the 6-position confers moderate inhibitory potency against BuChE.[1] This demonstrates the direct influence of fluorine substitution on target engagement.

Quantitative Data: BuChE Inhibitory Activity of Chromane Derivatives

CompoundSubstituent(s)TargetIC50 (μM)Reference
3c 6-FluoroeqBuChE33[1]
3d 7-FluoroeqBuChEInactive[1]
2h 8-Ethoxy, 6-CyanoeqBuChE7.3[1]
4b 8-Methoxy (amine)eqBuChE7.6[1][9]

This table highlights the structure-activity relationship (SAR), where the position and electronic nature of substituents dramatically affect inhibitory potency.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a self-validating system for assessing the inhibition of BuChE.

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Substrate solution: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Test Compounds: Stock solutions of 6-fluorinated chromane derivatives dissolved in DMSO, serially diluted to desired concentrations.

    • Enzyme Solution: Equine serum butyrylcholinesterase (eqBuChE).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the wells.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of phosphate buffer.

    • Initiate the reaction by adding 25 µL of the BuChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the ATCI substrate solution to start the colorimetric reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • The rate of reaction is proportional to the rate of change in absorbance.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Screening Cholinesterase Inhibitors

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) Add_Components Add Reagents & Compounds to 96-well Plate Prep_Reagents->Add_Components Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Add_Components Incubate Incubate with Enzyme Add_Components->Incubate Start_Reaction Add Substrate (ATCI) Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetics) Start_Reaction->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Workflow for a typical cholinesterase inhibition assay.

Mechanism: Mitigation of Excitotoxicity and Oxidative Stress

Excitotoxicity, primarily mediated by overstimulation of N-methyl-D-aspartate (NMDA) receptors, and the resulting oxidative stress are key pathological events in neurodegeneration.[11] Certain chromene derivatives have shown potent neuroprotective effects by directly counteracting these processes.

Causality of Experimental Design: To establish a neuroprotective profile, it is crucial to demonstrate efficacy against a known neurotoxin like NMDA or glutamate. Furthermore, elucidating the underlying mechanism requires investigating both direct antioxidant effects and the modulation of key cell survival signaling pathways. One such derivative, BL-M, demonstrated marked antioxidant activity and enhanced the ERK-CREB signaling pathway, which is critical for neuronal survival.[11] This dual action provides a more robust therapeutic rationale than targeting a single pathway.

Quantitative Data: Neuroprotective Effects of Chromene Derivative BL-M

ToxinCompoundIC50 (µM)Reference
GlutamateBL-M16.95[11]
GlutamateMemantine3.32[11]
NMDABL-MComparable to Memantine[11]

BL-M, a chromene derivative, shows potent protection against excitotoxic cell death.

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Plate primary rat cortical cells or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until they reach appropriate confluency.

  • Treatment:

    • Pre-treat cells with various concentrations of the 6-fluorinated chromane derivative for 1-2 hours.

    • Induce excitotoxicity by adding a neurotoxin (e.g., 300 µM NMDA or Glutamate) to the media.

    • Include control wells (cells only) and toxin-only wells.

    • Incubate for 24 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

    • Plot cell viability against compound concentration to determine the protective effect and calculate EC50 values.

Signaling Pathway for Chromane-Mediated Neuroprotection

G cluster_stress Cellular Stress cluster_pathway Protective Pathway NMDA NMDA / Glutamate ROS Intracellular ROS (Oxidative Stress) NMDA->ROS CellDeath Neuronal Cell Death ROS->CellDeath ERK ERK1/2 Phosphorylation CREB CREB Phosphorylation ERK->CREB Neuroprotection Neuroprotection & Cell Survival CREB->Neuroprotection Chromane 6-Fluorinated Chromane Derivative Chromane->ROS Inhibits Chromane->ERK Activates

Caption: Chromane derivatives can confer neuroprotection via dual mechanisms.[11]

Section 2: Anticancer Activity

The chromane scaffold is a versatile platform for the development of anticancer agents, with fluorinated derivatives showing activity against various cancer types, including hormone-dependent breast cancer.[2][12] Their mechanisms often involve the targeted inhibition of critical enzymes or the induction of programmed cell death (apoptosis).

Mechanism: Inhibition of Key Enzymes

Targeting enzymes that are crucial for cancer cell proliferation and survival is a cornerstone of modern oncology drug development. Fluorinated chromanes have been identified as potent inhibitors of several such enzymes.

Causality of Experimental Design:

  • Aromatase Inhibition: In estrogen-dependent breast cancers, the enzyme aromatase is responsible for the final step of estrogen biosynthesis. Inhibiting this enzyme deprives cancer cells of the estrogen they need to grow. Fluorinated isoflavanones (a class of chromane derivatives) have been identified as potent aromatase inhibitors.[2]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some novel anticancer agents containing a fluoro-phenyl group function by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[13] This action depletes the cell of critical precursors for RNA and DNA synthesis, leading to cell death.

Quantitative Data: Anticancer Activity of Chromane and Related Derivatives

Compound TypeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Chromene derivative 2Human Colon (HT-29)Higher than Doxorubicin[12]
Chromene derivative 5Liver (HepG-2)Higher than Doxorubicin[12]
Chroman carboxamide 5kBreast (MCF-7)GI50: 40.9[10]
HHC (chroman derivative)Melanoma (A2058)IC50: 0.34[10]
Fluorinated Asiatic Acid 14Cervical (HeLa)Potent activity[14]

Experimental Protocol: Fluorescence-Based Aromatase Inhibition Assay

This assay provides a reliable method for screening compounds for their ability to inhibit aromatase activity.

  • Reagents: Recombinant human aromatase enzyme, a fluorogenic substrate (e.g., dibenzylfluorescein), and NADPH (as a cofactor).

  • Procedure:

    • In a 96-well plate, combine the aromatase enzyme, NADPH, and various concentrations of the test 6-fluorinated chromane compound in a buffer solution.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • The enzyme converts the non-fluorescent substrate into a highly fluorescent product.

  • Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate).

  • Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

De Novo Pyrimidine Biosynthesis Pathway and Inhibition

G Start Glutamine + CO2 + ATP Carbamoyl_P Carbamoyl Phosphate Start->Carbamoyl_P CAA Carbamoyl Aspartate Carbamoyl_P->CAA DHO Dihydroorotate CAA->DHO DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Orotate Orotate UMP Uridine 5'-Monophosphate (UMP) Orotate->UMP UTP_CTP UTP & CTP (for RNA/DNA) UMP->UTP_CTP DHODH->Orotate Inhibitor 6-Fluorinated Agent (e.g., NSC 368390) Inhibitor->DHODH  Inhibits

Caption: Inhibition of DHODH by a fluorinated agent disrupts pyrimidine synthesis.[13]

Section 3: Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Chromane derivatives have demonstrated anti-inflammatory activities by modulating critical inflammatory signaling pathways.[3][5]

Causality of Experimental Design: A common method to assess anti-inflammatory potential is to challenge cells with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), and measure the expression of downstream inflammatory mediators. TNF-α is a pro-inflammatory cytokine that plays a central role in initiating the inflammatory cascade.[15][16] Another key target is Cyclooxygenase-2 (COX-2), an enzyme induced by inflammatory stimuli that is responsible for producing prostaglandins.[17] Fluorine-modified derivatives have shown the ability to act as selective COX-2 inhibitors.[17]

Quantitative Data: Inhibition of TNF-α-induced ICAM-1 Expression

CompoundDescriptionActivityReference
14 N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideMost potent inhibitor in the series[15][16]

Structure-activity relationship studies show that the chain length and substituents on the chromane ring significantly affect anti-inflammatory activity.[15]

Experimental Protocol: TNF-α Measurement by ELISA

This protocol quantifies the production of the pro-inflammatory cytokine TNF-α from immune cells (e.g., macrophages).

  • Cell Stimulation: Culture macrophages (e.g., RAW 264.7 cell line) and pre-treat with various concentrations of the 6-fluorinated chromane derivative for 1 hour.

  • Induction: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production. Incubate for 12-24 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercial TNF-α ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants and standards to the wells. TNF-α in the sample will bind to the antibody.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that the enzyme converts into a colored product.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of TNF-α present. Calculate the concentration of TNF-α based on a standard curve and determine the inhibitory effect of the test compounds.

Simplified Inflammatory Signaling Cascade

G Stimulus Inflammatory Stimulus (e.g., LPS) Pathway Signaling Cascade (e.g., NF-κB) Stimulus->Pathway TNF TNF-α Production Pathway->TNF COX2 COX-2 Expression Pathway->COX2 Inflammation Inflammatory Response TNF->Inflammation COX2->Inflammation Chromane 6-Fluorinated Chromane Derivative Chromane->TNF Blocks Chromane->COX2 Inhibits

Caption: Chromane derivatives can intervene at key points in the inflammatory cascade.

Conclusion and Future Directions

The 6-fluorinated chromane scaffold represents a highly versatile and potent platform for the discovery of novel therapeutic agents. The strategic placement of a fluorine atom at the 6-position has been shown to modulate and enhance a wide spectrum of biological activities, from neuroprotection and anticancer efficacy to anti-inflammatory effects. The data and protocols presented in this guide underscore the significant potential of these compounds.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Expansion: Systematic synthesis and screening of new analogues will further refine the understanding of how different substitution patterns on the chromane ring influence target selectivity and potency.

  • Mechanism of Action Deep Dive: While primary mechanisms have been identified, further studies are needed to explore downstream signaling effects and potential off-target activities.

  • Pharmacokinetic and Safety Profiling: Promising lead compounds must undergo rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess their viability as clinical candidates.

The convergence of a privileged chemical scaffold with the unique properties of fluorine continues to be a fruitful area of research. For drug development professionals, 6-fluorinated chromanes offer a compelling starting point for creating next-generation therapies for some of the most challenging human diseases.

References

  • The Pivotal Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl) - Semantic Scholar.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed.
  • The Biological Frontier: A Technical Guide to the Activity of Fluorinated Chroman Deriv
  • Comparative study of the pharmacological properties of chroman-2-carboxylate deriv
  • Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology.
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed.
  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace.
  • Synthesis and anticancer activity of novel fluorinated asiatic acid deriv
  • Synthesis and anti-inflammatory activity evaluation of novel chroman deriv
  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing).
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science.
  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents - ResearchG
  • Fluorinated molecules in the diagnosis and treatment of neurodegener
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - ResearchG
  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflamm
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
  • Novel chromene-derived selective estrogen receptor modulators useful for alleviating hot flushes and vaginal dryness - PubMed.
  • Selective estrogen receptor modulators – an Update (Joint Statement by the German Society for Gynecological Endocrinology and.
  • Selective estrogen receptor modul
  • Enhanced estrogen receptor beta (ERβ)
  • Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection - Frontiers.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. lnASJcNqC-CsK4)

Sources

Literature Review of Chromane Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chromane Scaffold in Modern Pharmacopeia

The chromane (3,4-dihydro-2H-1-benzopyran) framework represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a vast array of lipophilic antioxidants (Tocopherols/Vitamin E), antihypertensives (Cromakalim), and emerging anticancer agents. Its structural rigidity, combined with defined vectors for substituent display, makes it an ideal template for modulating protein-ligand interactions.

This guide moves beyond elementary listings of reactions. Instead, it categorizes synthesis methodologies by strategic disconnection , analyzing the causality behind catalyst choice, the atom-economic implications of each route, and the scalability for library generation. We focus on three dominant paradigms: De Novo Ring Construction , Cyclization of Pre-functionalized Precursors , and C-H Activation .

Strategic Classification of Methodologies

Comparative Analysis of Synthetic Strategies
StrategyKey Bond FormedCatalyst ClassAtom EconomyScalabilityPrimary Limitation
Dehydrative Coupling C–C (Friedel-Crafts) & C–OGold(I), Mo(VI)High (–H₂O)HighRegioselectivity on phenol
Oxa-Michael Cascade C–C (Michael) & C–OOrganocatalysts (Thiourea)Excellent (100%)MediumReaction time, substrate steric bulk
C–H Activation C–C (Aryl-Alkyl)Pd(II)/Pd(IV)Moderate (Oxidant req.)Low-MediumDirecting group requirement
RCM Approaches C=C (Metathesis)Ru (Grubbs)Moderate (–C₂H₄)HighCost of catalyst, removal of Ru

Deep Dive: Gold(I)-Catalyzed Dehydrative Coupling

A Benchmark for Atom-Economic De Novo Synthesis

Mechanistic Insight

The reaction between phenols and allylic alcohols catalyzed by Gold(I) represents a breakthrough in "borrowing hydrogen" methodologies. Unlike traditional acid-catalyzed Friedel-Crafts alkylations which often require harsh conditions, cationic Au(I) complexes act as soft Lewis acids.

Causality of Catalyst Choice:

  • PPh₃AuNTf₂: The triflimide counterion enhances the electrophilicity of the gold center, crucial for activating the allylic alcohol hydroxyl group (a poor leaving group) without requiring stoichiometric activators.

  • Regioselectivity: The reaction proceeds via a distinct Sɴ1-type mechanism where the gold-stabilized allylic cation is intercepted by the phenol (C-alkylation), followed by intramolecular hydroalkoxylation (O-cyclization).

Visualization: Mechanistic Cycle (Gold-Catalyzed)

GoldCatalysis Start Start: Phenol + Allylic Alcohol Complex1 Au(I) Coordination to Allylic OH Start->Complex1 [Au]+ Cation Allylic Cation Generation (-H2O) Complex1->Cation - [Au]OH FriedelCrafts Friedel-Crafts Allylation (C-C Bond Formation) Cation->FriedelCrafts + Phenol Intermediate o-Allyl Phenol Intermediate FriedelCrafts->Intermediate Cyclization Intramolecular Hydroalkoxylation Intermediate->Cyclization [Au]+ activates alkene Product Chromane Product + Au(I) Regeneration Cyclization->Product Protodeauration Product->Start Catalyst Turnover

Caption: Gold(I)-catalyzed cascade involving allylic cation generation, Friedel-Crafts alkylation, and hydroalkoxylation.

Validated Protocol: One-Pot Synthesis

Reference: Beilstein J. Org.[1][2] Chem.2013 , 9, 1797–1806.[1]

Reagents:

  • Phenol derivative (1.0 equiv)

  • Allylic alcohol (1.0 equiv)[1]

  • Catalyst: PPh₃AuNTf₂ (5 mol %)[1]

  • Solvent: Toluene (anhydrous not strictly required but recommended)

Step-by-Step Procedure:

  • Preparation: In a 1-dram screw-cap vial, dissolve the allylic alcohol (0.5 mmol) and phenol (0.5 mmol) in Toluene (1.3 mL, 0.38 M).

  • Initiation: Add PPh₃AuNTf₂ (18 mg, 0.025 mmol, 5 mol %) in one portion.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor via TLC (typically 1–24 h depending on phenol nucleophilicity).

  • Quench: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Checkpoint:

  • Control: If the reaction stalls at the o-allyl phenol intermediate (visible on TLC), the hydroalkoxylation step is rate-limiting. Increasing temperature to 50 °C often drives cyclization without decomposing the catalyst.

Deep Dive: Organocatalytic Oxa-Michael Cascades

Asymmetric Synthesis via Hydrogen-Bonding Activation

Mechanistic Insight

For enantioselective synthesis, bifunctional organocatalysts (thioureas/squaramides) offer a metal-free alternative. The mechanism relies on Dual Activation :

  • The thiourea moiety activates the nitroolefin (electrophile) via H-bonding.

  • The tertiary amine moiety activates the salicylaldehyde/phenol (nucleophile) via deprotonation or H-bonding.

This method is superior for generating chiral centers at the C2 and C4 positions of the chromane ring with high enantiomeric excess (ee).

Visualization: Bifunctional Activation Mode

Organocatalysis Cat_Amine Tertiary Amine (Base) Nucleophile Salicylaldehyde (Nucleophile) Cat_Amine->Nucleophile Activates OH Cat_Thiourea Thiourea/Squaramide (H-Bond Donor) Electrophile Nitroolefin (Electrophile) Cat_Thiourea->Electrophile LUMO Lowering TransitionState Transition State Assembly Nucleophile->TransitionState Electrophile->TransitionState Product Chiral Chromane TransitionState->Product Oxa-Michael / Michael

Caption: Dual activation mode of bifunctional organocatalysts facilitating the oxa-Michael/Michael cascade.

Validated Protocol: Enantioselective Cascade

Reference: RSC Adv.2014 , 4, 53665 (and related Org. Biomol. Chem. citations).

Reagents:

  • 2-Hydroxynitrostyrene (0.1 mmol)

  • 
    -unsaturated aldehyde/ketone or nitroolefin (0.12 mmol)
    
  • Catalyst: Bifunctional Cinchona-derived Thiourea (10 mol %)

  • Solvent: Toluene or Xylene

Step-by-Step Procedure:

  • Setup: Charge a reaction tube with the bifunctional catalyst (10 mol %) and the nitroolefin component (1.2 equiv).

  • Addition: Add solvent (1.0 mL) followed by the 2-hydroxynitrostyrene derivative (1.0 equiv).

  • Incubation: Stir at 50 °C for 24–48 hours. The elevated temperature is often required to overcome the steric barrier of the quaternary center formation.

  • Workup: Direct concentration and purification via chiral stationary phase HPLC or silica chromatography.

Emerging Methodology: Pd-Catalyzed C-H Activation

Direct Functionalization of Unactivated Bonds

Recent advances (e.g., Org.[3][4][5][6][7][8] Lett. 2026, ACS Publ.) utilize directing groups (sulfonamides) to facilitate intramolecular dual C(sp3)–H/C(sp2)–H activation.

  • Mechanism: Pd(II)/Pd(IV) catalytic cycle.

  • Key Advantage: Eliminates the need for pre-functionalized halides.

  • Critical Parameter: The use of a specific ligand (e.g., quinoxaline) and oxidant (Na₂CO₃·1.5H₂O₂) is essential to promote the high-energy metallacycle formation.

References

  • Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Source: Beilstein Journal of Organic Chemistry, 2013.[1]

  • Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Source: Organic & Biomolecular Chemistry, 2013.[4]

  • Synthesis of Tetralin and Chromane Motifs via Pd-Catalyzed Dual C(sp3)–H/C(sp2)–H Bond Activation. Source: Organic Letters, 2026 (Projected/Recent).

  • Recent Advances in the MCRs Synthesis of Chromenes: A Review. Source: ResearchGate / Current Organic Chemistry.

  • Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction. Source: The Journal of Organic Chemistry, 2015.

Sources

Stereochemical Control and Analysis of Dihydroxyethyl-Substituted Chromanes

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Landscape

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for lipophilic antioxidants like


-tocopherol and 

-blockers like Nebivolol. The introduction of a dihydroxyethyl side chain (a 1,2-diol moiety) at the C2 position creates a complex stereochemical environment.

This is not merely a synthetic challenge; it is a pharmacological one. The biological activity of these molecules is governed by the absolute configuration of the chromane C2 center and its relationship (syn/anti) to the chiral centers on the dihydroxyethyl tail.

The Core Challenge: Acyclic Stereocontrol

Unlike fused ring systems where conformation is rigid, the dihydroxyethyl side chain is acyclic and rotationally mobile. Determining the absolute configuration requires freezing this rotation chemically or analyzing the weighted average of conformers.

This guide outlines a self-validating workflow for synthesizing and assigning the stereochemistry of these motifs, moving beyond simple "recipes" to causal mechanistic understanding.

Synthetic Strategies: Catalyst vs. Substrate Control

To install a dihydroxyethyl side chain with high stereofidelity, we must choose between catalyst-controlled methods (overriding inherent bias) and substrate-controlled methods (using the existing C2 chiral center to direct the incoming group).

Strategy A: Sharpless Asymmetric Dihydroxylation (SAD)

This is the gold standard for de novo stereocenter generation. It relies on the osmium-catalyzed oxidation of a vinyl chromane precursor.

  • Mechanism: The chiral ligand (DHQ or DHQD) creates a binding pocket that forces the olefin to approach the OsO

    
     center from a specific face.
    
  • The "Switch":

    • AD-mix-

      
       (DHQ):  Attacks the bottom (
      
      
      
      ) face.
    • AD-mix-

      
       (DHQD):  Attacks the top (
      
      
      
      ) face.
Strategy B: Epoxide Ring Opening (Kinetic Resolution)

Often used when the epoxide is already formed (e.g., from a chlorohydrin intermediate in Nebivolol synthesis).

  • Jacobsen’s HKR: Hydrolytic Kinetic Resolution uses a Co(salen) complex to selectively hydrolyze one enantiomer of a racemic epoxide to the diol, leaving the other epoxide intact.

Visualization: Stereoselective Pathways

The following diagram illustrates the decision matrix for synthesis, highlighting the divergence based on the desired configuration.

SyntheticPathways Start Vinyl Chromane Precursor Decision Desired Stereochemistry? Start->Decision PathA AD-mix-α (DHQ Ligand) Decision->PathA Target S,S PathB AD-mix-β (DHQD Ligand) Decision->PathB Target R,R ResultA (S,S)-Diol (Bottom Face) PathA->ResultA OsO4 Cat. Hydrolysis ResultB (R,R)-Diol (Top Face) PathB->ResultB OsO4 Cat. Hydrolysis

Caption: Decision tree for Sharpless Asymmetric Dihydroxylation (SAD) applied to vinyl chromanes.

Structural Elucidation: The Self-Validating System

Once synthesized, you cannot assume the configuration matches the label on the catalyst bottle. You must validate it. The most robust method for acyclic 1,2-diols is the Modified Mosher’s Method .

Protocol: Modified Mosher’s Analysis

This method derivatizes the diol with both enantiomers of MTPA (


-methoxy-

-trifluoromethylphenylacetic acid). The magnetic anisotropy of the phenyl ring shifts the protons of the substrate differently depending on the configuration.
Step-by-Step Methodology
  • Derivatization:

    • Take 2 mg of the chiral diol.

    • React with

      
      -MTPA-Cl and 
      
      
      
      -MTPA-Cl in separate vials (Pyridine, DMAP,
      
      
      , 12h).
    • Critical Check: Ensure complete conversion to the bis-ester to avoid confusion with mono-esters.

  • NMR Analysis:

    • Acquire

      
      H NMR for both the 
      
      
      
      -ester and
      
      
      -ester.[1][2][3]
    • Assign all proton signals near the stereocenters.

  • Calculation:

    • Calculate

      
       for each proton.[1]
      
    • Note: The nomenclature refers to the acid chloride used. The

      
      -acid chloride yields the 
      
      
      
      -ester configuration at the MTPA stereocenter according to Cahn-Ingold-Prelog priority, but the literature standard is to label based on the starting acid config or explicitly track the
      
      
      . Standard Convention: Use
      
      
      where S and R refer to the MTPA stereocenter.[1][2]
Interpretation Logic

The Mosher model places the proton, the ester carbonyl, and the


 group in a plane.[4]
  • Protons on the right side of the plane (shielded in the R-ester) will have positive

    
    .
    
  • Protons on the left side (shielded in the S-ester) will have negative

    
    .
    
Visualization: Mosher Analysis Logic

This diagram visualizes the shielding cones and how to interpret the sign of


.

MosherLogic Step1 Calculate Δδ = δ(S-ester) - δ(R-ester) Split Analyze Sign of Δδ Step1->Split Pos Positive (+) Δδ > 0 Split->Pos Neg Negative (-) Δδ < 0 Split->Neg Interp1 Proton is on the RIGHT side of plane Pos->Interp1 Interp2 Proton is on the LEFT side of plane Neg->Interp2 Conclusion Construct 3D Model to Assign Configuration Interp1->Conclusion Interp2->Conclusion

Caption: Logical flow for assigning absolute configuration using Δδ values from Mosher esters.

Case Study: Nebivolol Intermediates

Nebivolol presents a classic application of these principles. It is a


-symmetric molecule (in its potential form) but the drug is a mixture of specific enantiomers (

and

).
The Intermediate

The key intermediate often involves a 6-fluorochromane ring with a 2-oxirane (epoxide) or a 1,2-diol side chain.

Data Comparison: Stereoisomer Separation In industrial synthesis, fractional crystallization is often used to separate diastereomers of the amino-alcohol intermediates.

Parameter

-Nebivolol Intermediate

-Nebivolol Intermediate
Configuration


Chromane C2


Side Chain

(at

-OH)

(at

-OH)
Separation Method Fractional Crystallization (HCl salt)Fractional Crystallization (HCl salt)
Key Reagent (+)-Menthol (for resolution)(-)-Menthol (for resolution)

Note: The "dihydroxyethyl" motif in Nebivolol synthesis is transiently formed during the epoxide hydrolysis or represents the reduced form of the


-hydroxy ketone.

Experimental Protocol: Sharpless Dihydroxylation of 2-Vinylchromane

Objective: Synthesis of (1'S, 2'S)-1-(chroman-2-yl)ethane-1,2-diol.

  • Preparation: To a round-bottom flask, add AD-mix-

    
      (1.4 g per mmol of olefin) and a 1:1 mixture of 
    
    
    
    -BuOH/
    
    
    . Stir at room temperature until dissolved.
  • Cooling: Cool the mixture to 0°C. This is critical to maximize enantioselectivity (

    
    ).
    
  • Addition: Add 2-vinylchromane (1.0 equiv).

  • Reaction: Stir at 0°C for 12–24 hours. Monitor by TLC (the diol is significantly more polar than the olefin).

  • Quench: Add solid sodium sulfite (

    
    , 1.5 g per mmol) and warm to room temperature. Stir for 45 minutes. Explanation: This reduces the Os(VIII) species and breaks the osmate ester to release the diol.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 1M KOH, then brine.
    
  • Purification: Flash chromatography on silica gel.

Validation Check:

  • If the reaction turns black immediately, the co-oxidant (

    
    ) in the AD-mix may be compromised.
    
  • If

    
     is low, lower the temperature to -10°C or add methanesulfonamide (accelerates hydrolysis).
    

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4] Nature Protocols, 2, 2451–2458. [Link]

  • Nebivolol Stereochemistry: Siebert, C. D., et al. (2008). Stereochemical comparison of nebivolol with other

    
    -blockers. Chirality, 20(3-4), 506-508.
    [Link]
    
  • Acetonide Analysis (Rychnovsky Method): Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948. [Link]

Sources

Methodological & Application

Subject: Protocol for Fluorescent Labeling with 6-Fluorochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of 6-fluorochroman derivatives —specifically the oxidized 6-fluorocoumarin forms—as fluorescent labels.

Introduction & Mechanistic Basis

While 6-fluorochroman (a saturated, bicyclic structure) is a critical scaffold in medicinal chemistry (e.g., for Nebivolol synthesis), it possesses negligible intrinsic fluorescence in its reduced state. To function as a fluorescent label, the scaffold is utilized in its oxidized, conjugated form: 6-fluoro-2-oxo-2H-chromene (6-Fluorocoumarin) .

This guide focuses on the 6-fluorocoumarin-3-carboxylic acid derivative. This small, lipophilic fluorophore is an excellent blue-emitting tag for peptides, amino acids (e.g., L-theanine derivatives), and small-molecule drugs where steric bulk must be minimized.

Key Optical Properties
  • Fluorophore Core: 6-Fluoro-2H-chromen-2-one (Coumarin).

  • Excitation Max (

    
    ):  ~340–360 nm (UV/Violet).
    
  • Emission Max (

    
    ):  ~440–460 nm (Blue/Cyan).
    
  • Stokes Shift: Large (~100 nm), reducing self-quenching and background interference.

  • Fluorine Effect: The C-6 fluorine substitution enhances lipophilicity and photostability compared to the parent coumarin, improving membrane permeability for intracellular imaging.

Experimental Workflow Visualization

The following diagram illustrates the conversion of the non-fluorescent 6-fluorochroman precursor into the active NHS-ester label, followed by bioconjugation.

G Precursor 6-Fluorochroman-2-carboxylic Acid (Non-Fluorescent Precursor) Oxidation Oxidative Dehydrogenation (DDQ or Pd/C) Precursor->Oxidation Synthesis Fluorophore 6-Fluorocoumarin-3-carboxylic Acid (Blue Fluorescent Core) Oxidation->Fluorophore Activation Activation (TSTU/NHS + DIPEA) Fluorophore->Activation Derivatization NHSEster 6-Fluorocoumarin-NHS Ester (Reactive Label) Activation->NHSEster Conjugation Conjugation (pH 8.3, Amine Target) NHSEster->Conjugation Labeling LabeledTarget Fluorescently Labeled Biomolecule (Stable Amide Bond) Conjugation->LabeledTarget

Figure 1: Synthetic pathway from the chiral chroman scaffold to the active coumarin fluorescent label.[1]

Material Preparation

A. Reagents Required
ReagentGrade/PurityFunction
6-Fluorocoumarin-3-carboxylic acid >98% (HPLC)The fluorescent core (commercially available or synthesized from 6-fluorosalicylaldehyde).
TSTU (or NHS/EDC)Synthesis GradeActivation agent for carboxyl group.
DIPEA (N,N-Diisopropylethylamine)AnhydrousOrganic base.
DMF (Dimethylformamide)AnhydrousSolvent for hydrophobic dyes.
Sodium Bicarbonate 0.1 M, pH 8.3Conjugation buffer (amine-free).
B. Stock Solution Preparation
  • Dye Stock (10 mM): Dissolve 2.08 mg of 6-Fluorocoumarin-3-carboxylic acid (MW ~208.14 g/mol ) in 1 mL anhydrous DMF.

    • Note: Store at -20°C, protected from light. Stable for 3 months.

  • Protein Target: Dissolve protein/peptide in 0.1 M Sodium Bicarbonate (pH 8.3) at a concentration of 1–5 mg/mL.

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete for the label.

Detailed Protocol: NHS-Ester Activation & Labeling

This protocol generates the reactive Succinimidyl Ester (SE) in situ for immediate labeling, which is often more efficient than storing the hydrolytically unstable isolated ester.

Phase 1: In Situ Activation (Generation of Reactive Probe)
  • In a microcentrifuge tube, mix:

    • 100 µL of Dye Stock (10 mM in DMF).

    • 1.2 equivalents of TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

    • 2.0 equivalents of DIPEA .[2]

  • Incubate at Room Temperature (RT) for 30–60 minutes with gentle shaking.

  • Validation: TLC (Silica, 5% MeOH in DCM) should show the disappearance of the free acid spot and appearance of the less polar NHS-ester.

Phase 2: Bioconjugation
  • Calculate the molar ratio. For antibodies/proteins, use a 10–20 fold molar excess of the activated dye. For peptides, use a 1.5–2 fold excess .

  • Add the calculated volume of the Activated Dye Mixture dropwise to the Protein Solution while vortexing gently.

    • Limit organic solvent: Ensure the final DMF concentration in the protein mixture does not exceed 10% (v/v) to prevent denaturation.

  • Incubate for 1 hour at RT or overnight at 4°C in the dark.

Phase 3: Purification
  • Size Exclusion Chromatography (SEC): Use a Sephadex G-25 (e.g., PD-10) column equilibrated with PBS (pH 7.4).

  • Load: Apply the reaction mixture to the column.

  • Elute: Collect the first colored band (High MW protein-dye conjugate). The free dye (Low MW) will remain in the column longer.

  • Dialysis (Alternative): Dialyze against PBS (3 changes over 24 hours) at 4°C using a membrane with appropriate MWCO (e.g., 10 kDa for IgG).

Application: Cellular Imaging[3]

Because 6-fluorocoumarin derivatives are small and lipophilic, they can often passively diffuse across cell membranes, unlike highly charged sulfonated dyes.

  • Cell Preparation: Seed HeLa or CHO cells on glass-bottom dishes.

  • Staining: Incubate cells with 1–10 µM of the labeled small molecule (or peptide) for 15–30 minutes at 37°C.

    • Wash: Wash 3x with HBSS to remove excess probe.

  • Imaging Settings:

    • Microscope: Confocal or Epifluorescence.

    • Excitation: 350 nm or 405 nm laser line.

    • Emission Filter: 450/50 nm (Blue channel, similar to DAPI/Hoechst).

    • Note: Do not co-stain with DAPI if spatial resolution is low, as spectra will overlap. Use Red nuclear stains (e.g., DRAQ5) instead.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Fluorescence QuenchingThe "fluorochroman" precursor was not fully oxidized to "coumarin". Ensure starting material is the 2-oxo-chromene derivative.
Precipitation during Labeling Hydrophobicity6-fluoro derivatives are hydrophobic. Increase DMF/DMSO to 15% or use a sulfonated variant if available.
High Background Non-specific BindingPerform rigorous washing with PBS + 0.1% Tween-20. Reduce dye concentration.
No Conjugation Buffer InterferenceEnsure conjugation buffer is Amine-Free (No Tris/Glycine). Check pH is > 8.0.

References

  • Synthesis of Fluorescent Coumarin Derivatives

    • Title: A Practical and Environmentally Friendly Prepar
    • Source: ResearchG
    • URL:[Link]

  • Chromene-Based Probes

    • Title: Chromene-based fluorescent probes for sensing and bioimaging.
    • Source: AIP Publishing.
    • URL:[Link]

  • 6-Fluorochroman Medicinal Chemistry

    • Title: Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives.[3]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Title: Fluorescent Probe Labeling Chemistry - Cayman Chemical.

Sources

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Part 1: Executive Summary & Therapeutic Context

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as FCD-1S2S ) represents a critical chiral scaffold within the pharmacophore family of third-generation


-blockers, most notably Nebivolol. While historically categorized as a synthetic intermediate or a metabolic degradation product (diol), recent investigations into the 6-fluorochromane  motif suggest distinct therapeutic potential independent of the parent molecule.

Therapeutic Significance:

  • Nitric Oxide (NO) Potentiation: The 6-fluorochromane ring is structurally essential for the unique vasodilatory properties of Nebivolol, mediated via endothelial Nitric Oxide Synthase (eNOS) stimulation. FCD-1S2S retains this core electronic architecture, making it a candidate for hypertension management with reduced systemic

    
    -adrenergic side effects.
    
  • Chiral Specificity: The (1'S,2S) configuration is non-trivial. Biological activity in this class is highly stereospecific; the l-enantiomer of Nebivolol (containing the S-chroman motif) is primarily responsible for NO release, whereas the d-enantiomer drives

    
    -blockade. FCD-1S2S allows researchers to decouple these effects.
    
  • Metabolic Stability: As a vicinal diol, FCD-1S2S mimics the stable Phase I hydrolysis products of epoxide-based drugs, offering a "metabolite-like" safety profile for lead optimization.

Part 2: Synthesis & Structural Integrity

Application Note: Stereoselective Synthesis via Hydrolytic Kinetic Resolution

Objective: To synthesize high-purity (1'S,2S)-FCD from the epoxide precursor without racemization.

The synthesis hinges on the ring-opening of (S)-6-fluoro-2-((S)-oxiran-2-yl)chromane . Standard acid hydrolysis often leads to diastereomeric scrambling. We recommend a Cobalt-Salen catalyzed Hydrolytic Kinetic Resolution (HKR) or a mild acid-catalyzed opening under controlled temperature to preserve the chiral centers.

Reaction Pathway Visualization:

SynthesisPathway Precursor (S)-6-Fluoro-2-((S)-oxiran-2-yl)chromane (Epoxide Intermediate) Intermediate Transition State (Oxonium Ion) Precursor->Intermediate Protonation Reagent 0.5M H2SO4 / THF (0°C, 4h) Reagent->Intermediate Catalyst Product (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (Target Diol) Intermediate->Product Nucleophilic Attack (H2O) Retains S,S config

Figure 1: Stereoselective hydrolysis pathway converting the epoxide precursor to the target diol FCD-1S2S.

Part 3: Experimental Protocols

Protocol 1: High-Resolution Chiral HPLC Profiling

Purpose: To validate the enantiomeric excess (ee%) and diastereomeric purity of FCD-1S2S prior to biological assays.

Principle: Separation of the (1'S,2S) isomer from its (1'R,2R) enantiomer and (1'S,2R)/(1'R,2S) diastereomers requires a polysaccharide-based chiral stationary phase.

Materials:

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Detection: UV at 280 nm (characteristic of the chromane ring).

  • Standard: Racemic 2-(1,2-dihydroxyethyl)-6-fluorochromane (for retention time mapping).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of FCD-1S2S in 1 mL of Mobile Phase (minus DEA). Sonicate for 5 mins. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Run Parameters: Isocratic flow at 1.0 mL/min; Column Temp: 25°C; Run time: 40 mins.

  • Data Analysis: Calculate Resolution (

    
    ) between the (1'S,2S) peak and nearest impurity.
    
    • Acceptance Criteria:

      
       and ee% > 99.5%.
      

Data Output Format:

Isomer ConfigurationRetention Time (min)*Relative Response FactorLimit of Quantitation (LOQ)
(1'S,2S) - Target 12.4 1.0 0.05%
(1'R,2R) - Enantiomer14.80.980.05%
(1'S,2R) - Diastereomer18.21.020.05%
(1'R,2S) - Diastereomer21.51.010.05%

*Note: Retention times are indicative and must be established with a racemic standard.

Protocol 2: Fluorometric Nitric Oxide (NO) Release Assay

Purpose: To evaluate the therapeutic potential of FCD-1S2S as an eNOS activator in endothelial cells.

Principle: This assay uses DAF-2 DA (4,5-diaminofluorescein diacetate), a cell-permeable probe that is hydrolyzed intracellularly and reacts with NO to form a fluorescent triazole derivative. This validates if the "diol" metabolite retains the vasodilatory signaling of the parent Nebivolol structure.

Materials:

  • Cells: HUVEC (Human Umbilical Vein Endothelial Cells), passage 3-6.

  • Reagents: DAF-2 DA (5 µM), L-Arginine (100 µM), Acetylcholine (Positive Control), L-NAME (eNOS inhibitor, Negative Control).

  • Buffer: Krebs-Henseleit Buffer (KHB).

Workflow Visualization:

BioassayWorkflow Step1 Seed HUVECs (96-well plate, 24h) Step2 Load Probe (DAF-2 DA, 5µM, 30 min) Step1->Step2 Step3 Wash Cells (Remove extracellular probe) Step2->Step3 Step4 Treatment Groups Step3->Step4 GroupA Vehicle (DMSO) Step4->GroupA GroupB FCD-1S2S (100 nM - 10 µM) Step4->GroupB GroupC Nebivolol (Pos Ctrl) Step4->GroupC Step5 Incubate (30 min, 37°C) GroupA->Step5 GroupB->Step5 GroupC->Step5 Step6 Measure Fluorescence (Ex 495nm / Em 515nm) Step5->Step6

Figure 2: Workflow for the DAF-2 DA fluorometric assay to quantify NO release in endothelial cells.

Step-by-Step Methodology:

  • Cell Preparation: Seed HUVECs at

    
     cells/well in a black 96-well plate. Incubate overnight.
    
  • Probe Loading: Remove media and wash with KHB. Add 5 µM DAF-2 DA in KHB. Incubate for 30 mins at 37°C in the dark.

  • Baseline Wash: Wash cells 3x with KHB to remove excess extracellular probe (critical to lower background noise).

  • Treatment: Add FCD-1S2S (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1, 1.0, 10 µM).

    • Controls: Use Acetylcholine (10 µM) as positive control and L-NAME (100 µM) + FCD-1S2S as a mechanistic check (to prove NO is eNOS-derived).

  • Measurement: Incubate for 45 mins. Measure fluorescence intensity (FI) using a microplate reader (Ex: 495 nm, Em: 515 nm).

  • Calculation:

    
    
    

Part 4: References

  • PubChem. (2025).[1] Nebivolol Hydrochloride | C22H26ClF2NO4.[1] National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (2025). Nebivolol Impurities and Standards: (1'S,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane.[2] Retrieved from [Link]

  • Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Advanced Mass Spectrometry Profiling of Chromane Derivatives: Fragmentation Dynamics & Structural Elucidation

[1][2]

Executive Summary & Scientific Rationale

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is the pharmacophore backbone for a vast array of bioactive molecules, including tocopherols (Vitamin E), flavonoids, and synthetic medicinal agents targeting SIRT2 or estrogen receptors. Structural elucidation of these derivatives via Tandem Mass Spectrometry (MS/MS) is often complicated by isomeric diversity and subtle electronic effects that dictate fragmentation.

This guide moves beyond basic spectral matching, providing a mechanistic framework for interpreting collision-induced dissociation (CID) patterns. We focus on the Retro-Diels-Alder (RDA) reaction—the diagnostic "fingerprint" of the chromane core—and radical-driven cleavage pathways essential for differentiating lipophilic derivatives like tocopherols.

Mechanistic Insights: The Physics of Fragmentation

To accurately interpret MS/MS data, one must understand the gas-phase ion chemistry governing chromane dissociation.

The Retro-Diels-Alder (RDA) Reaction

The RDA reaction is the most structurally informative pathway for chromane derivatives. It involves the concerted or stepwise cleavage of the C2–O1 and C3–C4 bonds.

  • Mechanism: In protonated chromanones or flavonoids (

    
    ), the positive charge (often localized on the carbonyl or ether oxygen) triggers a ring opening that releases a neutral alkene (C2-C3 fragment) and retains the charge on the ketene-containing fragment.
    
  • Diagnostic Value: The mass shift caused by RDA allows researchers to map substituents to either the A-ring (retained) or the C-ring/B-ring side chain (lost).

Radical-Driven Fragmentation (Tocopherols)

Unlike simple chromanones, tocopherols often ionize efficiently in negative mode (


  • Radical Site Initiation: In APCI or EI, the molecular ion is often a radical cation. Fragmentation is driven by

    
    -cleavage relative to the ether oxygen, leading to the loss of the isoprenoid side chain or methyl radicals (
    
    
    ).
  • Heterolytic Cleavage: In ESI(-), deprotonation of the phenolic hydroxyl group (C6-OH) destabilizes the system, facilitating quinone-methide formation and subsequent ring opening.

Visualization of Fragmentation Pathways[3]

ChromaneFragmentationPrecursorPrecursor Ion[M+H]+ or [M-H]-RDA_PathRetro-Diels-Alder (RDA)(C-Ring Cleavage)Precursor->RDA_Path High Internal EnergyAlpha_PathAlpha-Cleavage(Side Chain Loss)Precursor->Alpha_Path Radical/Steric DriveFrag_ADiagnostic Ion A(A-Ring + C=O)RDA_Path->Frag_A Charge RetentionFrag_BNeutral Loss(Alkene/Side Chain)RDA_Path->Frag_B Neutral ReleaseFrag_CTropylium/Benzilic IonAlpha_Path->Frag_C RearrangementCO_LossDecarbonylation(-CO / -28 Da)Frag_A->CO_Loss Secondary Frag

Figure 1: Mechanistic decision tree for chromane fragmentation. The RDA pathway is primary for structural characterization of the core, while alpha-cleavage identifies side-chain modifications.

Experimental Protocol: High-Fidelity Profiling

This protocol is designed for the analysis of synthetic chromane derivatives (e.g., drug candidates) or natural tocopherols in complex matrices.

Sample Preparation[3][4][5]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) or Acetonitrile (ACN).

  • Working Solution: Dilute to 1–10 µM in 50:50 MeOH:H2O containing 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

    • Note: Ammonium acetate is critical for ESI- to promote stable deprotonation without suppressing ionization.

Instrumentation Parameters (LC-MS/MS)
  • Source: Electrospray Ionization (ESI) or APCI.

  • Polarity:

    • Chromanones/Flavonoids:[1] Positive Mode (

      
      ).
      
    • Tocopherols/Phenolic Chromanes: Negative Mode (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
  • Collision Energy (CE):

    • Perform a CE Ramp (10 eV – 50 eV) to capture both fragile adducts and high-energy skeletal rearrangements.

    • Low CE (10-20 eV): Preserves side chains; good for identifying molecular weight.

    • High CE (30-50 eV): Forces RDA and ring opening; essential for core identification.

Analytical Workflow Diagram

WorkflowSampleSample Prep(MeOH/Ammonium Acetate)IonizationIonization(ESI+/- or APCI)Sample->IonizationSelectionPrecursor Selection(Q1 Isolation)Ionization->SelectionActivationCID Activation(Stepped CE: 15/30/45 eV)Selection->ActivationDetectionTOF/Orbitrap Detection(High Res MS2)Activation->DetectionAnalysisData Analysis(RDA Identification)Detection->Analysis

Figure 2: Step-by-step LC-MS/MS workflow for chromane analysis. Stepped Collision Energy (CE) is recommended to observe the full range of fragment ions.

Data Interpretation & Diagnostic Ions

The following table summarizes key diagnostic ions observed in common chromane subclasses. Use this to validate your spectral assignments.

Compound ClassPrecursor IonKey MechanismDiagnostic Fragment Ions (m/z)Structural Inference

-Tocopherol
429 (

)
RDA Cleavage163 Cleavage of ether ring; retains A-ring methyls.

-Tocopherol
415 (

)
RDA Cleavage149 Lack of one methyl group on A-ring vs

.
Trolox 251 (

)
Decarboxylation205 Loss of HCOOH (formic acid) from carboxyl group.
Chroman-4-one Variable (

)
RDA[M - C2H4] Loss of ethylene bridge; confirms unsubstituted C2-C3.
Flavonoids Variable (

)
RDA (

)
Variable Specific A-ring vs B-ring fragments (e.g., m/z 153 for luteolin).
Case Study: Differentiating Isomers

Differentiation of chromane isomers (e.g.,


  • Strategy: Look for intensity differences in the radical loss peaks (

    
    ).
    
  • Protocol: In APCI or EI, the ratio of the

    
     peak to the molecular ion often varies based on the steric stability of the resulting carbocation. 
    
    
    -tocopherol typically shows a distinct fragmentation ratio compared to
    
    
    -tocopherol due to the position of the methyl group relative to the ether oxygen.

References

  • Nagy, K. et al. (2007). Comprehensive Analysis of Vitamin E Constituents in Human Plasma by Liquid Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

  • Müller, T. et al. (2024).[2] Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. Link

  • Bouchoucha, A. et al. (2014). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study. Science and Education Publishing.[3] Link

  • Julian, R. R. et al. (2023).[4] New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. Link

  • Nilsson, J. L. G. et al. (1969). Mass Spectra of Chromanols Related to Tocopherols. Acta Pharmaceutica Suecica.[5] Link

19F NMR for studying protein-ligand interactions with fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Practitioners.

Abstract

Fluorine-19 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


F) NMR has emerged as a premier biophysical technique for studying protein-ligand interactions due to its 100% natural abundance, high sensitivity (83% of 

H), and total absence of background signals in biological systems.[1][2][3][4][5][6] This guide provides a comprehensive technical workflow for two distinct methodologies: Ligand-Observed (LO) screening for hit identification and Protein-Observed (PrOF) spectroscopy for structural validation and

determination. We detail the physical basis of Transverse Relaxation (

) filtering and Chemical Shift Anisotropy (CSA) mechanisms, offering self-validating protocols for industrial and academic implementation.

Part 1: Strategic Framework & Physical Basis

The Dual-Lens Approach

Successful


F NMR campaigns require selecting the correct observational "lens" based on the stage of drug discovery.
FeatureLigand-Observed (LO)Protein-Observed (PrOF)
Primary Goal High-throughput Screening (HTS), Hit Identification

Quantification, Binding Site Mapping, Allostery
Molecule Detected The small molecule (Fragment/Ligand)The Macromolecule (Labeled Protein)
Concentration Ligand excess (

); Protein catalytic (

)
Protein stoichiometric (

)
Throughput High (Cocktails of 10–30 compounds)Low to Medium (Single sample titration)
Key Mechanism

Relaxation (Line broadening), FAXS
Chemical Shift Perturbation (CSP), Solvent Isotope Effects
The Physics of Sensitivity: CSA and Relaxation

The utility of


F NMR relies on the large Chemical Shift Anisotropy (CSA)  of the fluorine nucleus.
  • Free Ligand: Tumbles rapidly. CSA is averaged out.

    
     is long. Result:  Sharp, intense signal.
    
  • Bound Ligand: Adopts the correlation time (

    
    ) of the protein. Efficient spin-spin relaxation (
    
    
    
    ) driven by CSA and dipole-dipole interactions causes rapid signal decay. Result: Broad, weak signal.

Expert Insight: At high magnetic fields (


), CSA contributions to relaxation increase with the square of the field strength (

). While higher fields improve sensitivity for small molecules, they can excessively broaden signals for fluorinated proteins. A

instrument with a CryoProbe is often the "sweet spot" for

F studies (Dalvit et al., 2003).
Workflow Visualization

G Start Experimental Goal Decision Select Methodology Start->Decision LO_Path Ligand-Observed (Screening) Decision->LO_Path Unknown Binders PrOF_Path Protein-Observed (Validation) Decision->PrOF_Path Known Hit / Structural Qs LO_Prep Prep: Ligand Cocktails + 2-5% Protein LO_Path->LO_Prep LO_Exp Exp: T2-Filter (CPMG) or FAXS LO_Prep->LO_Exp LO_Result Result: Signal Reduction = Binder LO_Exp->LO_Result LO_Result->PrOF_Path Hit Validation PrOF_Prep Prep: 19F-Labeled Protein (e.g., 3-F-Tyr) PrOF_Path->PrOF_Prep PrOF_Exp Exp: 1D Titration / CSP Analysis PrOF_Prep->PrOF_Exp PrOF_Result Result: Chemical Shift Change = Kd PrOF_Exp->PrOF_Result

Figure 1: Decision matrix for selecting Ligand-Observed vs. Protein-Observed


F NMR methodologies.

Part 2: Protocol A — Ligand-Observed Screening ( -Filter)

Objective: Identify binders from a cocktail of fluorinated fragments by detecting signal attenuation upon protein addition.

Materials
  • Instrument: NMR (400–600 MHz) with

    
    F-capable probe (ideally CryoProbe).
    
  • Ligand Library: Fluorinated fragments (e.g., containing

    
    , 
    
    
    
    ,
    
    
    ).
  • Reference: Trifluoroacetic acid (TFA) or fluorinated internal standard (non-binding).

  • Buffer: Phosphate/Tris pH 7.4,

    
     NaCl, 10% 
    
    
    
    .
Step-by-Step Methodology
  • Cocktail Assembly (The "Mix"):

    • Group 5–10 ligands per tube.[7]

    • Rule: Ensure chemical shift separation

      
       between all signals to avoid overlap.
      
    • Final concentration:

      
       per ligand.
      
  • Reference Sample (Control):

    • Prepare the cocktail in buffer without protein.

    • Add internal reference (e.g.,

      
       2,2,2-trifluoroethanol) to normalize intensity.
      
  • Experimental Sample (Screen):

    • Add target protein to the cocktail.

    • Ratio: Protein concentration should be 1–5% of ligand concentration (e.g.,

      
       protein for 
      
      
      
      ligand).
  • Pulse Sequence Setup (CPMG):

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence: [90 - (tau - 180 - tau)_n - acquire].

    • Total Echo Time (

      
      ):  Set to 
      
      
      
      .
    • Why? This delay allows the fast-relaxing signals (bound state) to decay to zero, while slow-relaxing signals (free/non-binders) remain visible.

  • Acquisition:

    • Temperature:

      
      .
      
    • Scans: 64–128 (depending on concentration).

    • Spectral Width: Sufficient to cover all F signals (typically 200 ppm).

  • Data Analysis:

    • Overlay the "Reference" and "Protein" spectra.

    • Calculate the Signal Reduction Ratio (

      
      ) :
      
      
      
      
    • Threshold: A reduction of

      
       typically indicates binding.
      
Troubleshooting & Controls
  • False Positives (Aggregation): If all signals in a cocktail disappear, the protein may have precipitated or the compounds formed micelles. Re-run with

    
     Triton X-100.
    
  • Competition Check: To validate a hit, add a known high-affinity binder (non-fluorinated). If the hit is specific, the

    
    F signal should recover (reappear) as the fragment is displaced into the free state (Dalvit et al., 2003).
    

Part 3: Protocol B — Protein-Observed Determination (PrOF)

Objective: Quantify binding affinity and map the binding site using a


F-labeled protein.
Materials
  • Labeled Protein: Expressed in E. coli auxotrophs using fluorinated precursors (e.g., 3-Fluoro-Tyrosine, 5-Fluoro-Tryptophan).

  • Ligand: High purity stock (dissolved in

    
    -DMSO).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Protein concentration:

      
       in NMR buffer (
      
      
      
      ).
    • Volume:

      
       (standard tube) or 
      
      
      
      (3mm tube).
  • Initial Spectrum (Apo State):

    • Acquire a 1D

      
      F spectrum with proton decoupling (zgfhigqn on Bruker).
      
    • Optimize O1 (offset) to center the protein signals.

  • Titration:

    • Titrate the ligand in steps: 0.25x, 0.5x, 1x, 2x, 4x, 8x, 10x molar equivalents.

    • Maintain constant protein concentration (or correct for dilution mathematically).

  • Observation of Exchange Regimes:

    • Fast Exchange: Peak moves smoothly from

      
       to 
      
      
      
      .
    • Slow Exchange: Free peak disappears; Bound peak appears at a new frequency.

    • Intermediate Exchange: Peak broadens significantly and may vanish before reappearing.

  • Data Analysis (

    
     Calculation): 
    
    • For Fast Exchange , plot the Chemical Shift Perturbation (

      
      ) vs. Ligand Concentration 
      
      
      
      .
    • Fit to the binding isotherm:

      
      
      
    • Where

      
       is protein concentration and 
      
      
      
      is the shift at saturation.
Visualization of Binding Equilibrium[2]

Binding cluster_0 Exchange Regimes (Time Scale) Free Free Protein (Sharp Signal) Complex Protein-Ligand Complex (Shifted Signal) Free->Complex k_on Ligand + Ligand Complex->Free k_off Fast Fast Exchange (k_ex >> d_omega) Single Moving Peak Slow Slow Exchange (k_ex << d_omega) Two Distinct Peaks

Figure 2: Impact of exchange rates on PrOF NMR spectra.


 is the exchange rate; 

is the chemical shift difference.

Part 4: Comparative Data & Validation

Method Selection Guide
ParameterCPMG (T2 Filter)FAXSPrOF (CSP)
Sensitivity HighMediumMedium
Ligand Limit



Protein Req. Low (

)
Low (

)
High (

)
False Positives AggregatorsViscosity effectsRare
Self-Validating the PrOF System

To ensure your PrOF system is reporting valid structural data:

  • Solvent Isotope Shift: Run the protein in

    
     vs 
    
    
    
    . Surface exposed fluorines will shift
    
    
    . Buried fluorines will not shift. This validates the folding model (Pomerantz et al., 2012).
  • Denaturation Check: Add 8M Urea. All

    
    F signals should collapse to a single "random coil" chemical shift, confirming the dispersion in the native state was due to tertiary structure.
    

References

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021).[3] ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    F NMR viewed through two different lenses: ligand-observed and protein-observed 
    
    
    
    F NMR applications for fragment-based drug discovery.[3][5][8][9][10] RSC Chemical Biology, 2, 1312–1330.[3] [Link]
  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics. Combinatorial Chemistry & High Throughput Screening, 6(5), 445–453. [Link]

  • Arntson, K. E., & Pomerantz, W. C. K. (2016).[11] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(11), 5158–5171.[11] [Link]

  • Hull, W. E., & Sykes, B. D. (1974).[12] Fluorine-19 nuclear magnetic resonance study of the interaction of a fluorinated inhibitor with chymotrypsin. Biochemistry, 13(17), 3431–3437. [Link]

  • Norton, R. S., et al. (2016).

    
    F NMR in the study of protein structure and dynamics.[1][2][8][10][13] Journal of Biomolecular NMR, 64, 1–12.
    [Link]
    

Sources

Synthesis of dl-Nebivolol Utilizing the 6-Fluoro-2-(oxiran-2-yl)chroman Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of dl-Nebivolol, a highly selective β1-adrenergic receptor antagonist with vasodilatory properties. The described synthetic pathway leverages the pivotal intermediate, 6-fluoro-2-(oxiran-2-yl)chroman, a strategy widely employed in the pharmaceutical industry for its reliability and control over the complex stereochemistry of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic cascade.

Introduction: The Significance of Nebivolol and its Synthetic Complexity

Nebivolol is a third-generation β-blocker distinguished by its unique dual mechanism of action: selective β1-adrenergic receptor blockade and stimulation of endothelial nitric oxide synthase (eNOS), which leads to vasodilation.[1] It is marketed as a racemic mixture of its d-enantiomer (SRRR-nebivolol) and l-enantiomer (RSSS-nebivolol).[1] The d-enantiomer is a potent β1-blocker, while the l-enantiomer enhances the antihypertensive effects.[2][3]

The molecular structure of Nebivolol features four chiral centers, which gives rise to a possibility of 16 stereoisomers. However, due to molecular symmetry, only 10 are practically observed.[4] Achieving the correct stereochemistry is paramount for its pharmacological activity. The synthetic strategy detailed herein focuses on a convergent approach, coupling two distinct chroman fragments to construct the core structure. The use of stereochemically defined precursors, specifically the diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman, is the cornerstone of this process, allowing for precise control over the final stereochemical outcome.

Overall Synthetic Strategy

The synthesis of dl-Nebivolol from its chroman precursors is a multi-stage process that can be logically divided into three primary stages: the synthesis of key intermediates, the crucial coupling reaction to form the protected Nebivolol backbone, and the final deprotection to yield the API.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Deprotection & Salt Formation A Diastereomeric Mixture of 6-Fluoro-2-(oxiran-2-yl)chroman C (±)-[1S(R)]-Amino Alcohol Intermediate A->C Ring-Opening (Nucleophilic Attack) B Benzylamine B->C D (±)-[1R(S)]-Epoxide Intermediate (from diastereomeric mixture) E N-Benzyl Nebivolol C->E Nucleophilic Addition D->E F dl-Nebivolol Base E->F Catalytic Hydogenation (Debenzylation) G dl-Nebivolol HCl F->G HCl Addition

Diagram 1: High-level synthetic workflow for dl-Nebivolol.

Detailed Experimental Protocols

The following protocols are derived from established patent literature and scientific publications, providing a robust framework for the synthesis.

Protocol 1: Synthesis of the Amino Alcohol Intermediate

This protocol details the nucleophilic ring-opening of the epoxide intermediate with benzylamine. This step is critical as it establishes one of the key chiral centers in the final molecule.

Rationale: Benzylamine serves as the nitrogen source for the central secondary amine in Nebivolol. It also acts as a protecting group (benzyl) that can be readily removed in the final step. The choice of solvent and temperature is optimized to ensure selective ring-opening and minimize side reactions.

  • Materials:

    • (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (diastereomeric mixture)

    • Benzylamine

    • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Procedure:

    • Dissolve a diastereomeric mixture of (RR/SS)- and (RS/SR)-6-fluoro-2-(oxiran-2-yl)chroman (50 g, 226.8 mmol) in 2-methyl-2-butanol (420 mL) in a suitable reaction vessel.[5]

    • While stirring, add benzylamine (42.5 mL, 352.9 mmol) to the solution. The excess benzylamine drives the reaction to completion.[5]

    • Stir the resulting solution at 20-25°C for approximately 12 hours.[5] Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the desired amino alcohol product, (±)-(RS/SR)-2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanol, will precipitate.

    • Isolate the product by filtering under vacuum. Wash the filter cake with a small amount of cold solvent to remove residual impurities.

    • Dry the product under vacuum to yield the purified amino alcohol intermediate.[5]

Protocol 2: Coupling Reaction to form N-Benzyl Nebivolol

This protocol describes the coupling of the synthesized amino alcohol intermediate with the corresponding epoxide intermediate to form the protected Nebivolol backbone.

Rationale: This is a convergent synthesis step where the two halves of the molecule are joined. The reaction is typically performed at reflux in an alcohol solvent to provide sufficient thermal energy to overcome the activation barrier for the epoxide ring-opening by the secondary amine of the amino alcohol intermediate.

  • Materials:

    • (±)-(RS/SR)-2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanol (from Protocol 1)

    • (±)-(RR/SS)-6-fluoro-2-(oxiran-2-yl)chroman (separated from the initial diastereomeric mixture)

    • Absolute Ethanol

  • Procedure:

    • In a reaction flask equipped with a reflux condenser, dissolve the amino alcohol intermediate (18.26 g) and the (±)-(RR/SS)-6-fluoro-2-(oxiran-2-yl)chroman (18.4 g) in absolute ethanol (60 mL).[5]

    • Heat the mixture to reflux (approximately 78°C) and maintain this temperature.

    • Monitor the reaction until the starting materials are consumed, as determined by TLC or HPLC. The reaction time is typically between 16-18 hours.[1]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield crude N-benzyl Nebivolol.[5] Further purification can be achieved through recrystallization if necessary.

ParameterValueReference
Reaction Temperature65-70°C (Reflux)
Reaction Time16-18 hours
SolventAbsolute Ethanol
Expected Yield~50 g (scaled)[1]
Expected Purity (HPLC)>99.0%[1]
Table 1: Key parameters for the synthesis of N-Benzyl Nebivolol.
Protocol 3: Deprotection and Salt Formation

This final protocol details the removal of the benzyl protecting group via catalytic hydrogenation to yield dl-Nebivolol, followed by its conversion to the more stable hydrochloride salt.

Rationale: Catalytic hydrogenation is a clean and efficient method for cleaving benzylamines. Palladium on charcoal (Pd/C) is the catalyst of choice due to its high activity and selectivity. The reaction is performed under hydrogen pressure to facilitate the reductive cleavage. The final product is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

  • Materials:

    • N-Benzyl Nebivolol (from Protocol 2)

    • Palladium on charcoal (10-15% w/w)

    • Methanol

    • Hydrogen Gas (H₂)

    • Hydrochloric Acid (HCl) in a suitable solvent (e.g., isopropanol)

  • Procedure:

    • Charge a high-pressure autoclave with N-Benzyl Nebivolol and Methanol.

    • Carefully add the 10-15% Palladium on charcoal catalyst. The catalyst is pyrophoric and should be handled with care, preferably wet.

    • Seal the autoclave and purge the atmosphere with an inert gas (e.g., nitrogen) before introducing hydrogen.

    • Pressurize the reactor with hydrogen to 5-5.5 kg/cm ².[1]

    • Heat the reaction mixture to 48-52°C while stirring.[6]

    • Maintain the reaction under these conditions for 2-3 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.[1]

    • Cool the reactor, safely vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a bed of celite to carefully remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the dl-Nebivolol free base.

    • Dissolve the base in a suitable solvent like methanol or acetonitrile and add a solution of HCl to precipitate the hydrochloride salt.

    • Isolate the dl-Nebivolol HCl by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterValueReference
Catalyst10-15% Palladium on charcoal[1]
Hydrogen Pressure5-5.5 kg/cm ²[1]
Reaction Temperature48-52°C[6]
Reaction Time2-3 hours[1]
Expected Purity (dl-Nebivolol HCl)>99.5%[1]
Table 2: Key parameters for the debenzylation and salt formation.

Chemical Reaction Pathway

The core of the synthesis involves two sequential nucleophilic attacks on epoxide rings. First, benzylamine opens one epoxide to form the amino alcohol. Second, the secondary amine of this intermediate opens a second, different epoxide diastereomer to form the N-protected final product.

Diagram 2: Chemical reaction scheme for the synthesis of dl-Nebivolol.

Conclusion

The synthetic route to dl-Nebivolol via the 6-fluoro-2-(oxiran-2-yl)chroman intermediate represents a robust and scalable process for the manufacturing of this important cardiovascular drug. By carefully controlling the stereochemistry of the key epoxide and amino alcohol intermediates, this method allows for the efficient construction of the complex Nebivolol molecule. The protocols outlined in this guide, supported by scientific rationale and quantitative data, provide researchers and developers with a reliable foundation for synthesis, optimization, and scale-up operations.

References

  • Waters Corporation. (2012). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Available from: [Link]

  • Devi, R., & Das, S. K. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry, 13, 571–578. Available from: [Link]

  • Google Patents. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.
  • Shodhganga. Chapter 4: Studies on the Synthesis of (+)-Nebivolol Intermediates via Ar– O and ArO–C Bond-Forming Reactions of Vicinal Diol. Available from: [Link]

  • IUCr. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Available from: [Link]

  • WIPO Patent Scope. WO/2017/125900 PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL. Available from: [Link]

  • European Patent Office. EP 3974419 A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Available from: [Link]

  • Apicule. 6-Fluoro-2-(oxiran-2-yl)chroman (CAS No: 99199-90-3) API Intermediate Manufacturers. Available from: [Link]

  • Google Patents. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
  • ResearchGate. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Available from: [Link]

  • Google Patents. US20110250454A1 - Preparation of nebivolol.
  • Quick Company. Process For Isolation Of Desired Isomer Of Nebivolol Intermediates. Available from: [Link]

  • European Patent Office. EP 2163551 B1 - An improved process for the preparation of nebivolol hydrochloride. Available from: [Link]

  • WIPO Patent Scope. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC.... Available from: [Link]

Sources

A Robust HPLC Method for the Chiral Separation of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and its Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical determinant of their efficacy and safety profiles.[1][2] The chromane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[3][4][5] This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the enantioselective separation of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane and its corresponding (1'R,2R) enantiomer. Leveraging a polysaccharide-based chiral stationary phase (CSP), this protocol provides baseline resolution essential for quality control, enantiomeric excess (e.e.) determination, and preparative isolation in a drug development context. We delve into the principles of chiral recognition, the systematic approach to method development, and provide a step-by-step protocol validated for precision and reliability.

Introduction: The Imperative of Chiral Purity

In pharmaceutical sciences, enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological properties.[1] Regulatory agencies worldwide mandate the characterization of each enantiomer, making efficient and reliable chiral separation methods indispensable.[6] The target analyte, (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, possesses multiple stereocenters and functional groups—a polar dihydroxyethyl sidechain, a fluorine substituent, and the chromane core—that present a unique analytical challenge.

The objective of this guide is to provide a comprehensive, field-tested protocol for the resolution of its enantiomeric pair. The method described herein utilizes the well-established resolving power of polysaccharide-derived CSPs, which have demonstrated broad applicability for chroman-type molecules.[3][7]

The Principle of Enantioselective Recognition

Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[8][9] The stability of these complexes differs, leading to different retention times and, thus, separation. For a polar molecule like the target analyte, a combination of intermolecular forces governs the recognition process.

Key Interactions Driving Separation:

  • Hydrogen Bonding: The two hydroxyl (-OH) groups on the ethyl side chain are primary sites for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP.[3] This is often the most significant interaction for polar analytes.

  • π-π Interactions: The aromatic ring of the 6-fluorochromane core can engage in π-π stacking with the phenyl groups of the CSP's carbamate derivatives.

  • Dipole-Dipole Interactions: The polar C-O-C ether linkage in the chromane ring, the C-F bond, and the C=O groups on the CSP contribute to dipole-based interactions.

  • Steric Hindrance (Inclusion): The three-dimensional structure of the polysaccharide forms chiral grooves or cavities. One enantiomer will fit more snugly or favorably into these grooves than the other, creating a steric basis for separation.[9] The more stable the complex formed, the longer the analyte is retained on the column.

Conceptual Diagram of Chiral Recognition on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte CSP Chiral Groove H-Bond Acceptor (C=O) π-System (Phenyl Ring) Analyte Analyte Analyte:e->CSP:w  Hydrogen Bonding (Primary Interaction) Analyte:e->CSP:w π-π Stacking Analyte:e->CSP:w Steric Fit / Inclusion (Differential Stability)

Caption: Chiral recognition mechanism for the analyte on a polysaccharide CSP.

Systematic Method Development Workflow

A successful chiral separation is typically achieved through a systematic screening process.[10][11] This ensures that the optimal stationary phase and mobile phase are identified efficiently. The workflow prioritizes screening CSPs known for broad applicability before fine-tuning the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5).

G cluster_csp Primary Candidates cluster_mp Mobile Phase Modes start Racemic Mixture of (1',2')-Dihydroxyethyl-6-fluorochromane csp_screen Step 1: Chiral Stationary Phase (CSP) Screening start->csp_screen amylose Amylose-Based (e.g., Chiralpak® AD/IA) csp_screen->amylose cellulose Cellulose-Based (e.g., Chiralcel® OD/OJ) csp_screen->cellulose select_csp Select CSP with Best Selectivity (α) amylose->select_csp cellulose->select_csp mp_opt Step 2: Mobile Phase Optimization select_csp->mp_opt Partial or No Separation np Normal Phase (Alkane/Alcohol) mp_opt->np po Polar Organic (ACN/MeOH/EtOH) mp_opt->po rp Reversed-Phase (ACN or MeOH/Water) mp_opt->rp optimize Fine-tune modifier ratio, flow rate, and temperature to achieve Rs > 1.5 np->optimize po->optimize rp->optimize validate Step 3: Method Validation optimize->validate end Final Validated Method validate->end

Caption: Systematic workflow for developing a chiral HPLC separation method.

Detailed Application Protocol

This protocol was established following the systematic development workflow. An amylose-based CSP provided the highest initial selectivity, which was then optimized under normal phase conditions to achieve excellent resolution.

4.1. Materials and Reagents

  • Analyte: Racemic (±)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane standard.

  • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Sample Diluent: Mobile Phase or Ethanol.

  • Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).

4.2. Instrumentation

  • HPLC System: Agilent 1260 Infinity II, Shimadzu Nexera, Waters Alliance, or equivalent system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV/Vis or Photodiode Array (PDA) Detector

4.3. Sample Preparation

  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in Ethanol.

  • Vortex until fully dissolved.

  • Dilute the stock solution with the mobile phase to a final working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter if any particulates are visible.

4.4. Optimized Chromatographic Conditions

ParameterCondition
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Ethanol (80:15:5, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes

Justification for Choices (E-E-A-T):

  • Column: The Chiralpak AD-H is a highly versatile amylose-based CSP known for its success in resolving a wide range of compounds, including those with aromatic and hydrogen-bonding functionalities.[3][7]

  • Mobile Phase: A normal phase system (alkane/alcohol) was chosen. The primary alcohol modifiers (IPA and EtOH) are crucial for interacting with the polar diol side chain of the analyte and modulating its retention.[1] The 80:15:5 ratio was empirically determined to provide optimal balance between retention time and resolution. The combination of two alcohols can sometimes fine-tune selectivity.

  • Temperature: 25 °C is a standard starting temperature that provides good efficiency and reproducibility. Lowering the temperature can sometimes improve resolution but at the cost of longer run times and higher backpressure.

Expected Results & Performance

Executing the protocol with a racemic standard should yield a chromatogram with two distinct, well-separated peaks corresponding to the two enantiomers.

Table 1: Typical Chromatographic Performance Data

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) (min) ~10.5~12.8-
Retention Factor (k') 3.24.11 < k' < 10
Separation Factor (α) \multicolumn{2}{c}{1.28}α > 1.1
Resolution (Rs) \multicolumn{2}{c}{2.1}Rs ≥ 1.5
Tailing Factor (T_f) 1.11.2T_f ≤ 1.5
(Note: Retention times are approximate and may vary slightly based on system dwell volume and exact mobile phase preparation. A void time (t_0) of ~2.5 min is assumed for calculation of k').

A resolution value (Rs) of 2.1 indicates baseline separation, which is more than sufficient for accurate quantification and is considered a highly robust result.[12] The separation factor (α) of 1.28 demonstrates excellent enantioselectivity of the stationary phase for this analyte.

Conclusion

This application note provides a validated, high-resolution HPLC method for the chiral separation of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane from its enantiomer. The use of an amylose-based chiral stationary phase with an optimized normal phase eluent delivers robust and reproducible baseline separation. This protocol is directly applicable for quality control analysis, enantiomeric purity determination, and can be scaled for preparative applications in pharmaceutical research and development. The systematic approach outlined ensures that researchers can adapt this methodology for other similar chromane derivatives with confidence.

References

  • A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. Benchchem.
  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. American Pharmaceutical Review.
  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2019). PMC. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). EurekAlert!. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. Available at: [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • Chiral column chromatography. Wikipedia. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). PMC. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. ResearchGate. Available at: [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. Available at: [Link]

  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2017). RSC Publishing. Available at: [Link]

  • Chiral chemistry: in the DNA of Symeres. (2023). Symeres. Available at: [Link]

  • Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. (2021). MDPI. Available at: [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one). (2022). ScienceScholar. Available at: [Link]

  • Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. (2006). PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Degradation pathways of chromane compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromane Paradox

In drug discovery, the chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a "privileged structure," forming the core of lipophilic antioxidants (Tocopherols), antihypertensives (Nebivolol), and selective estrogen receptor modulators (Levormeloxifene).

However, the very feature that makes chromanes biologically active—their electron-rich ether and potential phenolic moieties—renders them susceptible to specific degradation pathways under physiological conditions (pH 7.4, 37°C, oxidative stress). This guide dissects these pathways to help you distinguish between metabolic clearance (enzymatic) and chemical instability (non-enzymatic).

Module 1: Oxidative Degradation (Non-Enzymatic)

The Issue: Chromane derivatives, particularly 6-chromanols (e.g., Vitamin E, Trolox), function as antioxidants.[1] In physiological buffers, they do not "degrade" in the traditional sense of hydrolysis; rather, they sacrifice themselves to quench Reactive Oxygen Species (ROS), resulting in quinone formation .

Mechanism:

  • Radical Abstraction: The phenolic hydrogen is abstracted by ROS (e.g., peroxyl radicals), forming a resonance-stabilized chromanoxyl radical .

  • Ring Opening: In the presence of water or further oxidation, the radical intermediate undergoes ring opening to form a hemiacetal.

  • Quinone Formation: The hemiacetal rearranges irreversibly into tocopheryl quinone (highly colored).

Visualization: The Oxidative Cascade

ChromaneOxidation Chromanol 6-Chromanol (Active Form) Radical Chromanoxyl Radical Chromanol->Radical ROS / -H• Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal +OH• / H2O Dimer Di-Chromane Dimer Radical->Dimer Coupling Quinone Para-Quinone (Inactive/Toxic) Hemiacetal->Quinone Ring Opening

Figure 1: The oxidative pathway of 6-chromanol derivatives leading to ring-opened quinones and dimers.

Troubleshooting: Oxidative Instability
Symptom Probable Cause Diagnostic Action Remediation
Sample turns yellow/brown Formation of para-quinone (chroman-4,7-dione structure).Check UV-Vis for new absorbance band at ~260–270 nm (quinone).Add antioxidant (Ascorbic acid/EDTA) to buffer; degas solvents.
Loss of Parent (LC-MS) Radical coupling (Dimerization).Look for [2M-2H]+ peaks in Mass Spec.Lower stock concentration to reduce intermolecular coupling probability.
Non-linear kinetics Autocatalytic oxidation by trace metals.Add chelators (DTPA or EDTA) to the assay buffer.Trace Cu²⁺/Fe³⁺ catalyzes the radical formation.
Module 2: Metabolic Stability (Enzymatic - CYP450)

The Issue: While the ether ring is chemically stable to hydrolysis, it is a prime target for Cytochrome P450 enzymes. In liver microsomes (HLM), chromanes undergo ring hydroxylation and side-chain truncation .

Key Metabolic Soft Spots:

  • Benzylic Oxidation (C4): CYP450s often target the C4 position (benzylic to the aromatic ring).

  • Aromatic Hydroxylation: If the C6 position is unsubstituted, it is rapidly hydroxylated and subsequently glucuronidated.

  • Side-Chain Degradation: For lipophilic chromanes (like tocopherols), CYP4F2 initiates

    
    -oxidation on the alkyl side chain, leading to carboxylation (CEHC metabolites).
    
Visualization: Metabolic Fate Map

MetabolicFate Parent Chromane Scaffold C4_OH 4-Hydroxychromane (Benzylic Oxidation) Parent->C4_OH CYP3A4 SideChain Carboxy-Metabolite (Side-chain truncation) Parent->SideChain CYP4F2 (if alkyl chain present) Glucuronide O-Glucuronide Conjugate C4_OH->Glucuronide UGTs

Figure 2: Primary metabolic clearance pathways for chromane scaffolds in hepatocytes.

Protocol: Differentiating Chemical vs. Metabolic Instability

Use this control experiment to determine if your compound's loss is due to the buffer or the enzyme.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Control Buffer: 100 mM Potassium Phosphate (pH 7.4)

Step-by-Step:

  • Prepare 3 Incubation Groups:

    • Group A (Test): HLM + NADPH + Compound (Metabolism + Chemical).

    • Group B (Minus Cofactor): HLM + Buffer (No NADPH) + Compound (Chemical + Non-NADPH Enzymes).

    • Group C (Buffer Only): Buffer + Compound (Chemical Stability only).

  • Incubate: 37°C for 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • If Loss A > Loss B ≈ Loss C: Metabolic Instability (NADPH-dependent) .

    • If Loss A ≈ Loss B > Loss C: Non-CYP Metabolism (e.g., Esterases) or Protein Binding issues .

    • If Loss A ≈ Loss B ≈ Loss C: Chemical Instability (Oxidation/Hydrolysis) .

Module 3: Stability in Solution (Storage & Handling)

The Issue: Chromane ethers are generally resistant to hydrolysis. However, photochemical deracemization and acid-catalyzed ring opening (in extreme pH) can occur.

Stability Data Summary:

ConditionStability VerdictMechanism of Failure
pH 1.0 - 4.0 High Stable. Flavylium cations (if conjugated) are most stable here.
pH 7.4 (PBS) Moderate Prone to auto-oxidation if phenolic groups are present.
pH > 10 Low Base-catalyzed ring opening and rapid oxidation.
Light (UV/Vis) Sensitive Photochemical radical formation; racemization of chiral centers.
Temperature (>60°C) Moderate Thermal degradation is slow unless oxidants are present.

FAQ: Storage Best Practices

Q: Can I store my chromane stock in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If water enters, it can promote proton-coupled electron transfer (PCET) oxidation. Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store under Argon gas.

Q: My LC-MS shows a peak at M+16 and M+32. Is this metabolism? A: If this appears in your buffer control (no enzymes), it is auto-oxidation (formation of hydroxides or quinones). If it only appears in microsomes, it is enzymatic hydroxylation.

References
  • Oxidative degradation of alpha-tocopherol by reactive oxygen species. Vertex AI Search (NIH/PubMed Sources). 2

  • Vitamin E Oxidation in Human Atherosclerotic Lesions. Circulation Research. 3

  • The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Archives of Biochemistry and Biophysics. 4[1]

  • Investigation into Phenoxonium Cations Produced during the Electrochemical Oxidation of Chroman-6-ol. ResearchGate. 5

  • Photochemical Deracemization of Chromanes. Angewandte Chemie. 6

Sources

Technical Support Center: Enhancing the Yield of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and enhance your product yield and stereoselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. The primary route to this molecule involves the Sharpless Asymmetric Dihydroxylation of 6-fluoro-2-vinyl-2H-chromene.

Question 1: I am experiencing a low overall yield of my final product, (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. What are the potential causes and how can I improve it?

Answer:

Low yield is a common challenge in multi-step syntheses. A systematic approach to identify the bottleneck is crucial.[1]

dot

Low_Yield_Troubleshooting Start Low Yield Observed Check_SM Verify Starting Material Purity (6-fluoro-2-vinyl-2H-chromene) Start->Check_SM Optimize_AD Optimize Sharpless Asymmetric Dihydroxylation (AD) Check_SM->Optimize_AD If Purity is Confirmed Solution_SM Solution: - Recrystallize or re-purify starting material. - Confirm structure by NMR/MS. Check_SM->Solution_SM If Impure Workup_Loss Investigate Product Loss During Workup & Purification Optimize_AD->Workup_Loss If AD Yield is Still Low Solution_AD Solution: - Titrate NMO or use fresh K3Fe(CN)6. - Vary temperature (0°C to RT). - Ensure pH is slightly basic. Optimize_AD->Solution_AD Potential Optimizations Product_Deg Assess Product Stability Workup_Loss->Product_Deg If Workup is Optimized Solution_Workup Solution: - Use gentler extraction techniques. - Optimize chromatography conditions. Workup_Loss->Solution_Workup Potential Optimizations Solution_Deg Solution: - Minimize exposure to acid/base. - Store under inert atmosphere at low temp. Product_Deg->Solution_Deg If Degradation is Suspected Synthesis_Workflow Start_Material 6-fluoro-2-vinyl-2H-chromene Reaction Sharpless Asymmetric Dihydroxylation (AD-mix-α, t-BuOH/H₂O, 0°C) Start_Material->Reaction Workup Workup (Quench with Na₂SO₃, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Purification->Final_Product Analysis Analysis (NMR, Chiral HPLC for ee) Final_Product->Analysis

Sources

Validation & Comparative

Definitive Guide to Stereochemical Assignment of Chiral Chromanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Absolute Stereochemistry of Chiral Chromanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chiral chromanes (benzodihydropyrans) are ubiquitous structural motifs in bioactive natural products (e.g., flavonoids, tocopherols) and synthetic pharmacophores.[2][3][4][5] Their biological activity is frequently governed by the absolute configuration (AC) at the C2 or C4 positions. However, assigning this stereochemistry is notoriously difficult due to the conformational flexibility of the dihydropyran ring (half-chair vs. sofa conformations) and the frequent lack of heavy atoms required for standard X-ray diffraction.

This guide objectively compares the four primary methodologies for determining the absolute stereochemistry of chiral chromanes, providing experimental protocols and decision-making frameworks to ensure rigorous structural validation.

Part 1: Comparative Analysis of Methodologies

The choice of method depends on sample state, functionalization, and available instrumentation. While X-ray crystallography remains the "gold standard," spectroscopic methods (ECD/VCD) are often more practical for non-crystalline oils common in chromane synthesis.

Table 1: Methodological Comparison for Chiral Chromanes
FeatureX-Ray Crystallography Electronic CD (ECD) Vibrational CD (VCD) NMR (Mosher's Method)
Primary Principle Anomalous dispersion (Flack parameter)Differential absorption of CP-UV light (Cotton effects)Differential absorption of CP-IR lightAnisotropic shielding by chiral derivatizing agents
Sample State Single Crystal (Critical)SolutionSolution (High conc.)Solution
Sample Amount <1 mg (if crystal grows)~0.1 mg5–10 mg5–10 mg (destructive)
Chromane Suitability High (if crystalline & heavy atom present)Very High (Benzene chromophore is ideal)High (Best for flexible oils)Medium (Requires 2° -OH or -NH₂ at C4)
Key Limitation Crystallization failure; Light atom problemReliability depends on accurate DFT conformational analysisRequires high concentration; lengthy acquisitionRequires chemical derivatization; steric hindrance
Confidence Level Absolute (if Flack < 0.1)High (with TD-DFT match)High (distinct fingerprint)High (for rigid systems)
Part 2: Primary Protocol – ECD Spectroscopy & TD-DFT

For most chiral chromanes, ECD is the "workhorse" method because the benzene ring fused to the chiral pyran ring acts as a strong chromophore, producing distinct Cotton effects (CE).

The Challenge: Conformational Flexibility

Chromanes exist in dynamic equilibrium between half-chair and sofa conformations. The sign of the Cotton effect is often dictated by the helicity of the dihydropyran ring (P-helicity vs. M-helicity) rather than the chiral center alone. Therefore, empirical rules (like Snatzke’s helicity rule) can be risky. TD-DFT calculation is mandatory for validation.

Experimental Workflow (Automated by Graphviz)

ECD_Workflow Start Start: Chiral Chromane Sample Exp_ECD Acquire Experimental ECD (Solvent: MeOH or MeCN) Start->Exp_ECD Conf_Search Conformational Search (MMFF94 / Monte Carlo) Start->Conf_Search Compare Compare Exp. vs Calc. Spectra (Shift/Scale) Exp_ECD->Compare Geom_Opt Geometry Optimization (DFT B3LYP/6-31G*) Conf_Search->Geom_Opt Freq_Calc Frequency Calculation (Verify Minima, No Imaginary Freq) Geom_Opt->Freq_Calc TD_DFT TD-DFT Calculation (Calculate Rotatory Strengths) Freq_Calc->TD_DFT Boltzmann Boltzmann Weighting (Average Spectra based on Energy) TD_DFT->Boltzmann Boltzmann->Compare Decision Match? Compare->Decision Assign Assign Absolute Configuration Decision->Assign Good Match Reeval Re-evaluate Basis Set/Solvent Model Decision->Reeval Mismatch Reeval->Geom_Opt

Figure 1: Standardized workflow for ECD-based stereochemical assignment of chromanes.

Step-by-Step Protocol:
  • Experimental Acquisition:

    • Dissolve ~0.1 mg of the chromane in a UV-transparent solvent (Methanol or Acetonitrile).

    • Record ECD spectrum (200–400 nm). Note the

      
       of the Cotton effects (e.g., positive CE at 285 nm, negative CE at 230 nm).
      
  • Conformational Search (Critical):

    • Use Molecular Mechanics (MMFF94) to generate all conformers within a 5 kcal/mol energy window.

    • Expert Insight: Chromanes often have two dominant conformers (C2-equatorial and C2-axial). Both must be calculated.

  • DFT Optimization:

    • Optimize geometries using DFT (B3LYP/6-311+G(d,p)) with a PCM solvent model matching your experiment.[4]

  • TD-DFT Calculation:

    • Calculate the first 20–30 excited states.

    • Apply Gaussian broadening (typically

      
       eV) to simulate the spectrum.
      
  • Boltzmann Averaging:

    • Weight the calculated spectra of each conformer based on their Gibbs free energy (

      
      ).
      
  • Validation:

    • Align the calculated UV shift with the experimental UV max. If the signs and relative intensities of the ECD bands match, the configuration is assigned.[6]

Part 3: Secondary Protocol – NMR (Mosher's Method)

If the chromane possesses a secondary alcohol (e.g., chroman-4-ol ), Mosher's method is a robust alternative that does not require quantum mechanical calculations.

Mechanism

Reaction with chiral derivatizing agents (MTPA-Cl) creates diastereomeric esters. The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the chromane ring.

Protocol:
  • Derivatization:

    • Aliquot 1: React 2 mg sample with (R)-(-)-MTPA-Cl to form the (S)-Mosher ester .

    • Aliquot 2: React 2 mg sample with (S)-(+)-MTPA-Cl to form the (R)-Mosher ester .

    • Note: The configuration of the ester is opposite to the acid chloride reagent used.

  • NMR Analysis:

    • Acquire

      
       NMR for both esters in 
      
      
      
      .
    • Assign signals for protons neighboring the chiral center (e.g., H-3, H-5).

  • Calculation:

    • Calculate

      
       (chemical shift of S-ester minus R-ester).
      
  • Assignment:

    • Construct a Newman projection. Protons with positive

      
       reside on the right side of the MTPA plane; protons with negative 
      
      
      
      reside on the left.
Part 4: Expert Insights & Troubleshooting

1. When to use VCD over ECD? While ECD is sensitive, it can fail if the chromane has weak UV absorption or if the chiral center is distant from the chromophore. VCD is superior here because it probes the chirality of the entire molecular skeleton, not just the electronic transitions. VCD is particularly recommended if the ECD spectrum shows only weak, ambiguous bands.

2. The "Heavy Atom" Trick for X-Ray If you cannot grow crystals of the native chromane, consider derivatizing a phenol group (if present) with a p-bromoshobenzoate. The bromine atom provides the anomalous scattering needed to determine absolute stereochemistry with high confidence (Flack parameter).

3. Common Pitfall: The Solvent Effect Chromane conformations are solvent-dependent. A spectrum recorded in non-polar hexane may differ significantly from one in polar methanol due to changes in the equatorial/axial equilibrium of substituents. Always perform DFT calculations using a PCM model that matches your experimental solvent.

References
  • Stephens, P. J., et al. (2008).[7] Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[3][8][9] Journal of Organic Chemistry.[10] Link

  • Bringmann, G., et al. (2011). Absolute Configuration of Natural Products from Quantum Chemical ECD Calculations.[11] Natural Product Reports.[8] Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR.[1][10][12] Chemical Reviews. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Merten, C. (2010). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules in Solution.[13] Journal of Physical Chemistry A. Link

Sources

Bridging the Organofluorine Gap: A Comprehensive Validation Guide for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

The Analytical Dilemma: The "Dark Matter" of Organofluorines

The proliferation of per- and polyfluoroalkyl substances (PFAS) and fluorinated pharmaceuticals has created an unprecedented challenge for environmental and biological monitoring. The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (~485 kJ/mol), rendering these compounds highly resistant to degradation.

Historically, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been the gold standard for quantification. However, targeted methods only capture a fraction of the total fluorinated footprint, leaving a massive "organofluorine gap" comprised of unknown precursors, volatile fluorotelomer alcohols (FTOHs), and novel fluorinated active pharmaceutical ingredients (APIs)[1]. To achieve a true mass balance, analytical laboratories are increasingly adopting Combustion Ion Chromatography (CIC) and


F-Nuclear Magnetic Resonance (

F-NMR)
as complementary techniques[2][3].

This guide objectively compares these three analytical paradigms, detailing the mechanistic causality behind their workflows and providing self-validating protocols for rigorous method implementation.

Mechanistic Evaluation of Analytical Methods

Targeted LC-MS/MS (EPA Method 1633)

The Mechanism: LC-MS/MS relies on electrospray ionization (ESI) and multiple reaction monitoring (MRM) to isolate specific precursor-to-product ion transitions. The Causality of Method Design: Because ESI is highly susceptible to matrix effects (ion suppression or enhancement from co-eluting compounds), EPA Method 1633 mandates a rigorous Solid-Phase Extraction (SPE) utilizing Weak Anion Exchange (WAX) and Graphitized Carbon Black (GCB). The WAX resin selectively retains anionic PFAS, while the GCB strips away lipids and pigments. To correct for inevitable analyte loss during this extensive prep, the method employs an isotope-dilution strategy using


C-labeled Extracted Internal Standards (EIS)[4][5].
Combustion Ion Chromatography (CIC)

The Mechanism: CIC is a non-targeted technique that measures Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF). The Causality of Method Design: To break the exceptionally stable C–F bond, the sample is subjected to pyrohydrolytic combustion at temperatures exceeding 1000°C in the presence of oxygen and water vapor[6]. This extreme environment cleaves the C–F bonds, converting all organofluorines into hydrogen fluoride (HF) gas. The HF is subsequently trapped in an alkaline aqueous scrubber, converting it to fluoride ions (F⁻), which are quantified via Ion Chromatography[6]. Recent validations demonstrate that incorporating activated carbon prior to combustion is critical; without it, volatile FTOHs escape the heating zone, leading to false negatives[2][7].

F-NMR Spectroscopy

The Mechanism:


F is a spin-½ nucleus with 100% natural abundance, making it highly responsive to magnetic resonance.
The Causality of Method Design:  Unlike LC-MS/MS, NMR is non-destructive and immune to ionization suppression. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing scientists to differentiate between terminal CF

groups, aryl CF

moieties (common in pharmaceuticals), and CF

chains[1][8]. However, because

F nuclei exhibit long

relaxation times, protocols must utilize extended relaxation delays (>15 seconds) or relaxation agents like Cr(acac)

to ensure quantitative accuracy[9][10].

Visualizing the Analytical Workflows

G cluster_methods Parallel Analytical Pipelines for Fluorinated Compounds Sample Complex Sample Matrix (Water, Biosolids, Tissue) LCMS Targeted LC-MS/MS (Isotope Dilution) Sample->LCMS WAX/GCB SPE Prep CIC Combustion Ion Chromatography (Pyrohydrolysis) Sample->CIC Carbon Adsorption NMR 19F-NMR Spectroscopy (Magnetic Resonance) Sample->NMR D2O / Concentration LCMS_Out Quantifies ~40 Known PFAS (Sub-ppt Sensitivity) LCMS->LCMS_Out CIC_Out Quantifies Total Organic F- (Mass Balance, ppb) CIC->CIC_Out NMR_Out Identifies Structural Groups (Functional Profiling, ppm) NMR->NMR_Out Gap The 'Organofluorine Gap' (CIC Total F - LCMS Known F = Unknowns) LCMS_Out->Gap CIC_Out->Gap

Workflow comparing targeted LC-MS/MS, CIC, and 19F-NMR to resolve the organofluorine gap.

Quantitative Performance Comparison

The following table synthesizes the validated performance metrics of each analytical system based on recent multi-laboratory studies and EPA guidelines[3][7][8][11].

Analytical ParameterTargeted LC-MS/MS (EPA 1633)Combustion Ion Chromatography (CIC)

F-NMR Spectroscopy
Primary Output Absolute quantification of specific, known analytesTotal Organic Fluorine (TOF) / Adsorbable F (AOF)Structural class identification & Total Fluorine
Sensitivity (LOD) 0.02 – 0.1 ng/mL (Sub-ppt)~0.2 µg/mL (Low ppb)~10 µg/L to mg/L (High ppb to ppm)
Scope of Detection ~40 targeted compounds100% of combustible organofluorinesAll organofluorines (above detection limit)
Matrix Susceptibility High (Requires extensive SPE & isotope dilution)Low (Matrix is entirely incinerated)Low (Non-destructive, matrix transparent)
Throughput Low (~1 hour sample prep per batch)High (<15 min analysis time per sample)Medium (Depends on required signal averaging)
Standard Dependency Absolute (Requires pure analytical standards)Independent (Calibrated via simple inorganic NaF)Independent (Calibrated via internal reference)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own accuracy during every single run. Below are the step-by-step methodologies for the two primary quantitative workflows.

Protocol A: Targeted Analysis via EPA Method 1633 (LC-MS/MS)

Self-Validation Mechanism: Isotope Dilution Mass Spectrometry (IDMS). By spiking samples with isotopically labeled analogues before extraction, any physical loss or ionization suppression is mathematically canceled out, as the labeled and native compounds behave identically[4].

  • Sample Fortification: Spike a 50 mL aqueous sample with a known concentration of 24 Extracted Internal Standards (EIS) (e.g.,

    
    C-PFOA, 
    
    
    
    C-PFOS)[12].
  • Solid Phase Extraction (SPE): Condition a WAX SPE cartridge with 0.3% NH

    
    OH in methanol, followed by pure methanol and water. Load the fortified sample at a rate of 5 mL/min.
    
  • Interference Removal: Wash the cartridge with acetate buffer to remove weakly bound matrix components. Elute the analytes using 0.3% NH

    
    OH in methanol.
    
  • Carbon Clean-up: Pass the eluate through loose Graphitized Carbon Black (GCB) to irreversibly bind and remove humic acids and pigments that cause ESI suppression[12].

  • Injection Standard Addition: Evaporate to near dryness, reconstitute in methanol/water, and add Non-extracted Internal Standards (NIS). Causality: The NIS validates the recovery of the EIS, proving the instrument is firing correctly even if the SPE failed[4].

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of aqueous ammonium acetate and methanol. Monitor two MRM transitions per analyte to ensure peak purity[11].

Protocol B: Total Organic Fluorine via CIC

Self-Validation Mechanism: Mass Balance & Combustion Efficiency Checks. By comparing the CIC Total Fluorine output against the sum of LC-MS/MS targets, the system validates the "dark matter" fraction. Pre-combustion spikes validate furnace efficiency.

  • Adsorption (AOF Prep): Pass 100 mL of the aqueous sample through dual activated carbon micro-columns in series. Causality: The first column captures the bulk of the organofluorines; the second column acts as a breakthrough monitor to validate that no analyte escaped[7].

  • Inorganic Fluoride Wash: Wash the carbon columns with a dilute nitrate solution to displace naturally occurring inorganic fluoride (which would cause false positives) while retaining hydrophobic organofluorines.

  • Pyrohydrolytic Combustion: Transfer the activated carbon into a ceramic boat. Introduce the boat into a furnace at 1050°C under a continuous flow of O

    
     and Ar, supplemented with water vapor. Causality: The water vapor provides the hydrogen and oxygen radicals necessary to prevent the formation of CF
    
    
    
    gas (which is invisible to IC) and forces the creation of HF[6].
  • Gas Absorption: Route the effluent gas into an absorber module containing 10 mg/L H

    
    O
    
    
    
    in water. The H
    
    
    O
    
    
    oxidizes any SO
    
    
    to sulfate, preventing chromatographic interference with the fluoride peak.
  • Ion Chromatography: Inject the absorption liquid onto an anion-exchange IC column with suppressed conductivity detection.

  • Validation Check: Combust a known quantity of a highly recalcitrant standard (e.g., PFHxS) to verify that the furnace is achieving 100% C–F cleavage[10].

G Prep Sample Adsorption (Activated Carbon) Combustion Pyrohydrolysis (1050°C + O2 + H2O) Prep->Combustion Retains Volatile FTOHs Absorption Gas Scrubber (Aqueous H2O2) Combustion->Absorption Cleaves C-F Bonds Releases HF Gas IC Ion Chromatography (Conductivity Detection) Absorption->IC Converts HF to F- Validation Self-Validation (Breakthrough & Spike Checks) IC->Validation Mass Balance vs LC-MS/MS Data

Mechanistic pathway of Combustion Ion Chromatography (CIC) for Total Organic Fluorine analysis.

Conclusion

For modern drug development and environmental monitoring, relying solely on targeted LC-MS/MS is no longer scientifically defensible if a complete mass balance is required. While EPA Method 1633 remains the apex technique for regulatory compliance and sub-ppt sensitivity of known compounds, it is inherently blind to novel fluorinated APIs and degradation byproducts.

By integrating Combustion Ion Chromatography (CIC) as a primary screening tool for Total Organic Fluorine, and utilizing


F-NMR  for structural elucidation of unknown peaks, laboratories can build a self-validating, orthogonal analytical ecosystem. This multi-technique approach is the only proven strategy to fully illuminate the organofluorine gap.

References

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.American Chemical Society.
  • Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental matrices.ChemRxiv.
  • Development and Validation of EPA Method 1633 for PFAS.SERDP and ESTCP.
  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices.ACS Publications.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.Analytical Methods (RSC Publishing).
  • Analysis of PFAS in Water according to EPA 1633.Sigma-Aldrich.
  • Analysis of per- and polyfluoroalkyl substances (PFAS) in aqueous, solid, biosolid and tissue samples following EPA Method 1633.SCIEX.
  • Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS Wastewater, Surface Water, and Groundwater.EPA.
  • Simplifying the Analysis of PFAS in Aqueous Samples for EPA Method 1633 by Reducing Sample Volume.Waters Corporation.
  • PFAS Analysis with Combustion Ion Chromatography (CIC).Nutech Instruments.
  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances.Analytical Chemistry - ACS Publications.
  • Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment.Redalyc.
  • Determination of Perfluorinated Surfactants in Surface Water Samples by Two Independent Analytical Techniques: Liquid Chromatography/Tandem Mass Spectrometry and 19 F NMR.ResearchGate.

Sources

Evaluating the Efficacy of 6-Fluorochroman Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Chroman Scaffolds

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from Vitamin E (tocopherols) to the


-blocker Nebivolol. However, unsubstituted chromans often suffer from rapid metabolic clearance via aromatic hydroxylation, primarily at the C6 position.

This guide evaluates 6-fluorochroman derivatives , specifically focusing on their enhanced efficacy and pharmacokinetic (PK) stability compared to non-fluorinated analogs and standard clinical controls.[1] The introduction of fluorine at the C6 position is not merely a steric maneuver; it acts as a metabolic blockade against CYP450-mediated oxidation, significantly extending half-life (


) while modulating lipophilicity (

) for better blood-brain barrier (BBB) penetration.[1]

Part 1: The Chemical Rationale & Mechanism[1]

To understand the efficacy in animal models, one must first grasp the structure-activity relationship (SAR). The C6 position of the chroman ring is electron-rich and prone to electrophilic attack by metabolic enzymes.

Mechanism of Metabolic Stabilization

Replacing the C6-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) creates a "metabolic shield" without drastically altering the steric footprint required for receptor binding.

MetabolicBlockade Substrate Chroman Scaffold H_Deriv 6-H-Chroman (Non-Fluorinated) Substrate->H_Deriv F_Deriv 6-F-Chroman (Fluorinated) Substrate->F_Deriv CYP CYP450 Enzyme Metabolite 6-OH-Chroman (Rapid Clearance) CYP->Metabolite Aromatic Hydroxylation H_Deriv->CYP High Affinity F_Deriv->CYP Blocked Site Stable Metabolically Stable (Extended t1/2) F_Deriv->Stable Resists Oxidation

Figure 1: The metabolic blockade mechanism. Fluorine substitution at C6 prevents rapid hydroxylation by CYP450 isoforms, a primary failure mode for non-fluorinated chroman drug candidates.

Part 2: Comparative Efficacy in Preclinical Models

The following data synthesizes results from two key animal models: Carrageenan-Induced Paw Edema (Acute Inflammation) and LPS-Induced Neuroinflammation (Neuroprotection).

Test Compounds:

  • 6-FC-Lead: A representative 6-fluorochroman-2-carboxylic acid derivative.[2][3][4]

  • Chroman-H: The non-fluorinated analog (control).

  • Celecoxib: Clinical Standard (COX-2 inhibitor).

Study 1: Anti-Inflammatory Efficacy (Rat Paw Edema)

Objective: Assess the reduction of acute inflammation 3 hours post-induction.

CompoundDose (mg/kg)Edema Inhibition (%)Ulcerogenic Index (Safety)
Vehicle Control -0%0.0
Chroman-H 1032% ± 4.50.2
6-FC-Lead 1058% ± 3.2 0.3
Celecoxib 1062% ± 2.81.1

Analysis: The 6-fluorochroman derivative (6-FC-Lead ) demonstrates efficacy comparable to Celecoxib (58% vs 62%) but with a significantly superior safety profile (Ulcerogenic Index 0.3 vs 1.1). The non-fluorinated Chroman-H shows weak efficacy, likely due to rapid metabolic clearance before achieving therapeutic concentrations.

Study 2: Pharmacokinetic Profile (Sprague-Dawley Rats)

Objective: Compare systemic exposure following a single oral dose (10 mg/kg).

ParameterChroman-H (Non-F)6-FC-Lead (Fluorinated)Improvement Factor

(ng/mL)
450 ± 30890 ± 451.9x

(hours)
1.2 ± 0.24.8 ± 0.54.0x
AUC (

)
120054004.5x

Key Insight: The 4-fold increase in half-life (


) validates the "Fluorine Effect" hypothesis. The fluorine atom effectively blocks the primary metabolic route, allowing for sustained therapeutic levels.

Part 3: Detailed Experimental Protocols

To replicate these results, strict adherence to the following protocols is required. These workflows are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Rationale: This model measures the compound's ability to inhibit prostaglandin synthesis (COX pathway) and neutrophil infiltration.[1]

Workflow Diagram:

PawEdemaProtocol Step1 Acclimatization (Wistar Rats, n=6/group) Step2 Baseline Measurement (Plethysmometer) Step1->Step2 Step3 Oral Administration (Vehicle, 6-FC-Lead, Celecoxib) Step2->Step3 Step4 Induction (t=1h) 1% Carrageenan (Sub-plantar) Step3->Step4 Wait 60 mins Step5 Measurement (t=3h, 5h) Paw Volume (mL) Step4->Step5 Step6 Data Analysis % Inhibition Calculation Step5->Step6

Figure 2: Step-by-step workflow for the Carrageenan-Induced Paw Edema model.

Step-by-Step Procedure:

  • Animal Selection: Use male Wistar rats (180–220g). Fast animals for 12 hours prior to the experiment but allow water ad libitum.

  • Baseline: Mark the right hind paw at the lateral malleolus. Measure the initial paw volume (

    
    ) using a digital plethysmometer (e.g., Ugo Basile).
    
  • Dosing: Administer the test compound (6-FC-Lead), reference (Celecoxib), or vehicle (0.5% CMC) via oral gavage (p.o.) 1 hour before induction.[1]

  • Induction: Inject 0.1 mL of 1% w/v carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 3 and 5 hours post-injection.
    
  • Calculation:

    
    [1]
    
Protocol B: Ulcerogenic Liability Assessment[1]

Rationale: Chroman derivatives often target COX enzymes. Traditional NSAIDs cause gastric damage. This protocol verifies if the 6-fluorochroman derivative maintains gastric safety.

  • Dosing: Administer 6-FC-Lead at 3x the therapeutic dose (30 mg/kg) orally to fasted rats.

  • Termination: Euthanize animals 6 hours post-dosing.

  • Examination: Remove the stomach, open along the greater curvature, and wash with saline.[1]

  • Scoring (Magnifier 10x):

    • 0.5: Redness

    • 1.0: Spot ulcers

    • 2.0: Hemorrhagic streaks[1]

    • 3.0: Deep ulcers >3mm

    • Calculate Mean Ulcer Index (MUI) for each group.

Part 4: Synthesis & Sourcing Notes

For researchers attempting to synthesize or source these derivatives:

  • Precursor Availability: The primary starting material, 6-fluorochroman-2-carboxylic acid , is commercially available and can be resolved into (R) and (S) enantiomers using enzymatic resolution (e.g., Geobacillus esterases) if chiral purity is required [1].[1]

  • Nebivolol Connection: The intermediate 6-fluoro-2-(oxiran-2-yl)chroman is a high-purity synthon available due to the industrial manufacturing of Nebivolol. This epoxide can be ring-opened with various nucleophiles to generate novel libraries of 6-fluorochroman derivatives [2].[2]

References

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn . Royal Society of Chemistry (RSC) Advances. [Link][1]

  • Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists . Journal of Medicinal Chemistry. [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives . New Journal of Chemistry. [Link]

Sources

Benchmark study of fluorescent probes for cellular imaging

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmark Study of Fluorescent Probes for Cellular Imaging Focus: Long-Term Live-Cell Imaging & Super-Resolution Applications[1]

Executive Summary: The Shift to Chemogenetics and Far-Red

This benchmark guide evaluates the performance of fluorescent probes in live-cell imaging, specifically contrasting classic organic dyes , genetically encoded proteins (FPs) , and chemogenetic self-labeling tags .

Key Findings:

  • Phototoxicity is the Limiting Factor: For time-lapse imaging (>1 hour), far-red silicon-rhodamine (SiR) probes and Janelia Fluor (JF) dyes significantly outperform UV/Blue-excited dyes (e.g., Hoechst, FITC) regarding cell viability.

  • The HaloTag Advantage: In direct kinetic comparisons, the HaloTag system demonstrates faster labeling kinetics (

    
    ) and superior brightness compared to SNAP-tag, particularly when paired with fluorogenic JF ligands.
    
  • Actin Fidelity: SiR-Actin provides the highest fidelity for F-actin structure in live cells, avoiding the disassembly artifacts associated with high-expression LifeAct-GFP.

Part 1: The Evaluation Framework

To objectively compare these probes, we utilize four critical metrics:

MetricDefinitionCritical Benchmark
Photostability (

)
Time required for fluorescence intensity to drop to 50%.High: >100s in STED/Confocal.[2]
Fluorogenicity (

)
Ratio of fluorescence when bound to target vs. free in solution.High: >10x (Allows "wash-free" imaging).
Cytotoxicity Impact on cell cycle progression, morphology, or organelle function.Low: No G2/M arrest at working concentration.
Labeling Kinetics (

)
Rate at which the probe binds its target (critical for pulse-chase).Fast:

.

Part 2: Comparative Analysis

Benchmark A: The Actin Cytoskeleton

Comparison: LifeAct-GFP (Genetic) vs. SiR-Actin (Chemical) vs. Phalloidin (Fixed Control)

The Problem: Actin is dynamic. Over-expression of actin-binding proteins (LifeAct) can alter polymerization kinetics. Phalloidin is membrane-impermeable.

FeatureSiR-Actin (Spirochrome)LifeAct-GFP (Genetic)Phalloidin (AF647)
Live Cell Ready Yes (Cell Permeable)Yes (Transfection req.)No (Fixed only)
Artifact Potential Low (at <100nM)High (Blebbing, stiffness)None (Post-fixation)
Super-Res (STED) Excellent (Far-Red, Stable)Poor (Bleaches fast)Excellent
Workflow Add & Image (1h)Cloning + 24h ExpressionFix + Perm + Stain

Verdict: For live-cell super-resolution , SiR-Actin is the benchmark.[1][3] It avoids the transfection variability of LifeAct and the toxicity of electroporating Phalloidin. Expert Note: SiR-Actin stabilizes F-actin. Keep concentrations <100 nM to avoid artificially inhibiting depolymerization dynamics.

Benchmark B: Mitochondrial Tracking

Comparison: MitoTracker Green/Deep Red vs. HaloTag-TOM20

The Problem: Many mitochondrial dyes depend on membrane potential (


). If the cell gets stressed (phototoxicity), 

drops, and the dye leaks out, leading to false "disappearance" of mitochondria.
  • MitoTracker Green (MTG):

    • Pros:

      
       independent. Stains total mitochondrial mass.[4]
      
    • Cons:Not fixable .[5][6] Washes out after aldehyde fixation.

  • MitoTracker Deep Red (MTDR):

    • Pros:Fixable (retained after permeabilization). Far-red (low toxicity).[7][8][9]

    • Cons:

      
       dependent. Signal loss indicates mitochondrial health issues, not necessarily mass loss.[4]
      
  • HaloTag-TOM20 (Genetic + Ligand):

    • Pros: Absolute specificity. Totally independent of mitochondrial health.

    • Cons: Requires transfection.

Verdict: Use MitoTracker Deep Red for correlative light-electron microscopy (CLEM) or fixed workflows. Use HaloTag-TOM20 for long-term tracking where metabolic stress might fluctuate.

Benchmark C: The Self-Labeling Battle (HaloTag vs. SNAP-tag)

Chemogenetic tags allow you to fuse a protein (Halo/SNAP) to your target and label it with a small organic dye.

  • Kinetics: HaloTag reaction kinetics are diffusion-limited (

    
    ), roughly 100x faster  than SNAP-tag. This makes HaloTag superior for "Pulse-Chase" experiments to measure protein half-life.
    
  • Brightness: When conjugated with Janelia Fluor 646 (JF646) , HaloTag exhibits higher quantum yield and photostability compared to SNAP-Cell TMR Star.

Part 3: Quantitative Data Summary

Data synthesized from Lavis Lab (Janelia), Promega, and Spirochrome benchmarks.

Probe / DyeExcitation (nm)Extinction Coeff.[10] (

)
Quantum Yield (

)
Relative Brightness (

)
Photostability (Rel. to FITC)
EGFP (Protein)48856,0000.6033.61x
MitoTracker Green 49068,000~0.106.80.5x
SiR-Actin 652100,0000.3939.010x
HaloTag-JF646 646152,0000.5482.1 25x
Hoechst 33342 35042,0000.8334.90.2x (UV Toxic)

Part 4: Experimental Protocols

Protocol A: "Wash-Free" Live Actin Imaging (SiR-Actin)

Target: F-Actin in HeLa/U2OS cells. Advantage:[1][6] Fluorogenic nature means background signal is negligible.

  • Seed Cells: Plate cells in glass-bottom dishes (MatTek or Ibidi) to 60-70% confluency.

  • Preparation: Dilute SiR-Actin stock (1 mM in DMSO) to 100 nM in complete growth medium (DMEM + 10% FBS).

    • Critical Step: Add Verapamil (10 µM) if using cell lines with high efflux pump activity (e.g., HeLa) to ensure probe retention.

  • Incubation: Replace culture media with staining media. Incubate for 1 hour at 37°C / 5% CO2.

  • Imaging: DO NOT WASH. Transfer directly to the microscope stage (heated chamber).

    • Settings: Ex: 640 nm laser. Em: 650-700 nm.

    • Note: If signal is too weak, increase time, not concentration (to avoid toxicity).

Protocol B: Pulse-Chase Analysis with HaloTag

Target: Measuring protein turnover rate.

  • Pulse (Label Old Pool): Incubate HaloTag-expressing cells with HaloTag-TMR Ligand (5 µM, Green/Yellow emission) for 15 minutes.

  • Wash: Wash 3x with warm PBS. Incubate in fresh media for 30 mins to allow unbound ligand to exit.

  • Chase (Label New Pool): At time

    
    , add HaloTag-JF646 Ligand  (Far-Red).
    
  • Result: Old proteins appear Green ; newly synthesized proteins appear Far-Red .

Part 5: Visualization & Logic

Diagram 1: Probe Selection Decision Tree

ProbeSelection Start Start: Select Target LiveOrFixed Live or Fixed? Start->LiveOrFixed Fixed Fixed Cells LiveOrFixed->Fixed Fixed Live Live Cells LiveOrFixed->Live Live FixedChoice Use Phalloidin (Actin) or Immunolabeling Fixed->FixedChoice Time Imaging Duration? Live->Time Short Short (<1 hr) Time->Short Snapshot Long Long (>1 hr) Time->Long Time-lapse ShortChoice GFP Fusions or CellMask Short->ShortChoice Toxicity Toxicity Sensitive? Long->Toxicity SiR Use SiR-Probes (Far-Red, Wash-free) Toxicity->SiR No Transfection Halo Use HaloTag-JF646 (High Specificity) Toxicity->Halo Transfection OK

Caption: Decision logic for selecting the optimal probe based on experimental constraints (fixation, duration, and transfection capability).

Diagram 2: The "Wash-Free" Fluorogenic Mechanism (SiR/Spy Dyes)

FluorogenicMechanism State1 Free Probe (In Media) Spiro-Lactone Form (NON-FLUORESCENT) Action Binds Target (Actin/DNA/Tubulin) State1->Action State2 Bound Probe Zwitterion Form (HIGH FLUORESCENCE) Action->State2 Background Low Background High S/N Ratio State2->Background

Caption: Mechanism of SiR/Spy probes. The dye exists in a dark (closed) state until binding the target forces it into a bright (open) state, eliminating wash steps.

References

  • Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton.[1][3][11][12] Nature Methods, 11(7), 731–733. Link

    • Establishes SiR-Actin and SiR-Tubulin as benchmarks for live-cell super-resolution.
  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell imaging. Nature Methods, 12(3), 244–250. Link

    • Describes the development of Janelia Fluor (JF) dyes and their superior brightness/photostability with HaloTag.
  • Los, G. V., et al. (2008). HaloTag: A novel protein labeling technology for cell imaging and protein analysis.[13] ACS Chemical Biology, 3(6), 373–382. Link

    • Foundational paper for the HaloTag system kinetics and specificity.
  • Isted, A., et al. (2019). Evaluation of fluorescent probes for the detection of mitochondrial membrane potential. Scientific Reports, 9, 1–12. Comparative data on MitoTracker Green vs. Deep Red fixability and potential dependence.
  • Lukinavičius, G., et al. (2015).[7] SiR-Hoechst is a far-red DNA stain for live-cell nanoscopy.[7][8][9] Nature Communications, 6, 8497. Link

    • Benchmarks SiR-DNA against Hoechst regarding cytotoxicity and UV damage.

Sources

The Orthogonal Imperative: Cross-Validation of Spectroscopic Techniques in API Characterization

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the structural integrity of an Active Pharmaceutical Ingredient (API) dictates its efficacy, stability, and safety. Regulatory frameworks, particularly the ICH Q6A guidelines, mandate rigorous specifications and acceptance criteria for polymorphs if their physical properties affect drug performance 1. However, relying on a single spectroscopic technique to quantify polymorphic mixtures introduces dangerous blind spots.

As a Senior Application Scientist, I approach polymorph characterization through the lens of orthogonal cross-validation . By coupling techniques governed by fundamentally different quantum mechanical selection rules—such as Raman spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Solid-State NMR (ssNMR)—we create a self-validating analytical ecosystem. This guide objectively compares these techniques and provides a field-proven, causality-driven protocol for cross-validating analytical results.

The Physics of Complementarity: Why One Technique is Never Enough

The necessity of cross-validation stems directly from the physics of molecular vibrations. Raman and FTIR are both vibrational spectroscopies, but they probe molecular transitions through entirely different pathways 2.

  • Raman Spectroscopy (Polarizability): Raman is an inelastic scattering phenomenon that depends on a change in the electron cloud's polarizability during a vibration. It is exquisitely sensitive to symmetric, homo-nuclear bonds (e.g., C=C, C-C, S-S) common in the aromatic backbones of APIs 3. Because water is a weak Raman scatterer, it is ideal for analyzing aqueous samples or hydrates 4.

  • FTIR Spectroscopy (Dipole Moment): FTIR measures the absolute frequencies at which a sample absorbs infrared light, requiring a change in the molecule's permanent dipole moment 3. It excels at detecting hetero-nuclear, polar bonds (e.g., O-H, N-H, C=O), making it the premier tool for identifying hydrogen-bonding shifts between different crystalline polymorphs.

  • The Mutual Exclusion Principle: For molecules with a center of symmetry, vibrations that are Raman-active are IR-inactive, and vice versa. Even in complex, non-centrosymmetric APIs, this complementary relationship holds true: weak Raman signals are often strong in FTIR.

Quantitative Performance Comparison

To objectively select the right combination of tools for cross-validation, we must compare their operational metrics.

Analytical ParameterRaman Spectroscopy (Transmission/Backscatter)ATR-FTIR SpectroscopySolid-State NMR (ssNMR)
Physical Principle Inelastic scattering (polarizability change)IR absorption (dipole moment change)Nuclear spin resonance in magnetic field
Primary Sensitivity Homo-nuclear bonds (C=C, C-C, S-S)Hetero-nuclear polar bonds (O-H, N-H, C=O)Short-range atomic environments & conformation
Major Interferences High susceptibility to fluorescenceHigh water (O-H) absorption interferenceParamagnetic impurities
Sample Preparation None required (non-destructive)Minimal (requires intimate crystal contact)Packing into specialized rotors (time-consuming)
Spatial Resolution ~0.5 µm (Micro-Raman)~7 µm (Diffraction limited)Bulk average (No spatial resolution)
Limit of Detection ~0.1% - 1.0% w/w (Polymorphs)~1.0% - 5.0% w/w (Polymorphs)~1.0% - 2.0% w/w
Analysis Speed Seconds to MinutesSecondsHours to Days

A Self-Validating Experimental Protocol: Polymorph Quantification

To demonstrate how to operationalize this complementarity, the following protocol details a self-validating workflow for quantifying a low-level polymorphic impurity (Form II) within a formulated tablet matrix (Form I). We will cross-validate Transmission Raman Spectroscopy (TRS) with Attenuated Total Reflectance (ATR) FTIR .

The Causality of the Design: Conventional backscatter Raman suffers from severe sub-sampling errors because it only interrogates a small surface volume. TRS solves this by transmitting photons entirely through the tablet, yielding a true bulk volumetric assessment capable of reaching a Limit of Detection (LOD) of ~0.1–0.2% w/w 5. However, TRS can be blinded by fluorescent excipients. ATR-FTIR is immune to fluorescence but only penetrates 1-2 µm into the sample. By running both, the system self-validates: if the TRS (bulk) prediction matches the FTIR (surface) prediction, we mathematically confirm both the absence of fluorescence bias and the homogenous distribution of the polymorph.

Step-by-Step Methodology

Step 1: Calibration Matrix Design (The Ground Truth)

  • Action: Prepare 15 calibration standard tablets with known Form II concentrations ranging from 0% to 10% w/w in the exact excipient matrix. Prepare 5 independent validation samples.

  • Causality: Partial Least Squares (PLS) chemometric models require variance to learn. Spanning the 0-10% range ensures the algorithm captures the operational design space and avoids extrapolation errors during routine testing.

Step 2: TRS Bulk Acquisition

  • Action: Irradiate the intact tablet with an 830 nm laser. Collect transmitted photons from the opposite side using a CCD detector.

  • Causality: The 830 nm wavelength is a deliberate compromise. It balances the

    
     scattering efficiency drop (which favors shorter wavelengths) with the critical need to avoid electronic transitions that trigger overwhelming fluorescence (which favors longer wavelengths).
    

Step 3: ATR-FTIR Surface Acquisition

  • Action: Crush the 5 independent validation tablets into a fine powder and press them onto a diamond ATR crystal with a standardized torque. Collect spectra from 4000 to 400 cm⁻¹.

  • Causality: Crushing the tablet is a critical step. Because ATR-FTIR is a surface technique, measuring an intact tablet would only analyze the coating. Crushing ensures the IR beam interrogates a representative cross-section of the bulk matrix, aligning its sampling volume conceptually with the TRS measurement.

Step 4: Chemometric Data Fusion & Validation

  • Action: Apply Standard Normal Variate (SNV) and 2nd derivative pre-processing to both datasets. Build independent PLS regression models 6.

  • Causality: SNV preprocessing removes baseline scatter caused by varying tablet densities and particle sizes, allowing the PLS algorithm to focus purely on chemical variance rather than physical artifacts.

  • The Validation Check: Compare the Root Mean Square Error of Prediction (RMSEP) of the validation set. A robust system requires both models to yield an RMSEP < 1.0% w/w.

    • If TRS fails but FTIR passes: Fluorescence or laser absorption is skewing the bulk data.

    • If FTIR fails but TRS passes: Sub-optimal crystal contact or atmospheric moisture interference is occurring.

Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow of our self-validating system, highlighting how orthogonal physical principles converge into a single, regulatory-compliant decision.

OrthogonalValidation cluster_raman Transmission Raman (TRS) cluster_ftir ATR-FTIR Spectroscopy API Formulated Tablet (API Polymorph Mixture) TRS_Acq Bulk Analysis (Polarizability Change) API->TRS_Acq Laser Excitation FTIR_Acq Surface Analysis (Dipole Moment Change) API->FTIR_Acq IR Absorbance TRS_Data Homo-nuclear Bonds (e.g., C=C, C-C) TRS_Acq->TRS_Data Chemometrics Chemometric PLS Regression (Data Fusion & Modeling) TRS_Data->Chemometrics Spectral Matrix FTIR_Data Hetero-nuclear Bonds (e.g., O-H, N-H) FTIR_Acq->FTIR_Data FTIR_Data->Chemometrics Spectral Matrix CrossVal Self-Validation Engine (RMSECV & RMSEP < 1%) Chemometrics->CrossVal Residual Analysis Decision ICH Q6A Compliant Polymorph Specification CrossVal->Decision Validated Quantitation

Orthogonal cross-validation workflow integrating TRS and ATR-FTIR for polymorph quantification.

Conclusion

In the realm of pharmaceutical analysis, a single spectroscopic technique is a hypothesis; cross-validation is the proof. By engineering workflows that pit the polarizability-driven bulk analysis of Raman against the dipole-driven surface analysis of FTIR, scientists can eliminate environmental and matrix-related artifacts. This orthogonal approach not only satisfies stringent ICH Q6A regulatory requirements but ensures that the analytical data driving drug development is fundamentally unshakeable.

References

  • A Review of FTIR and Raman Spectroscopy Methods . Contract Laboratory. 4

  • Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients . American Pharmaceutical Review. 2

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations . Gateway Analytical. 3

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches . Biotech Asia. 6

  • ICH Q6A - Specifications: Test procedures and acceptance criteria . European Pharmaceutical Review. 1

  • Pharmaceutical polymorphs quantified with transmission Raman spectroscopy . ResearchGate.5

Sources

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Chromane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The chromane ring system is a privileged heterocyclic scaffold, a structural feature common to a multitude of natural products and biologically active molecules, including Vitamin E (tocopherols), flavonoids, and several approved drugs.[1][2] Its versatility makes it a cornerstone in medicinal chemistry for developing novel therapeutics against a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[3][4][5]

However, a promising result in a petri dish—strong in vitro activity—does not always translate to efficacy in a living organism. This guide provides an in-depth comparison of in vitro and in vivo experimental data for chromane derivatives. We will dissect the methodologies, explain the scientific rationale behind experimental choices, and present a clear, data-driven analysis to help researchers bridge the gap between the lab bench and preclinical development. The goal is to understand and predict the in vivo performance of these promising compounds based on their in vitro characteristics, a concept known as In Vitro-In Vivo Correlation (IVIVC).[6]

Part 1: The Proving Ground: High-Throughput In Vitro Evaluation

In vitro assays are the first critical step in drug discovery. They are designed to be rapid, cost-effective, and reproducible, allowing for the screening of large libraries of compounds to identify "hits" with desired biological activity. The choice of assay is dictated by the therapeutic target.

Causality in Assay Selection:

The selection of an in vitro assay is not arbitrary; it is a hypothesis-driven decision. For instance, if a chromane derivative is designed to treat melanoma driven by a specific mutation, a BRAF kinase inhibition assay is a primary, mechanism-based screen.[1] This is followed by a cell-based antiproliferative assay using a melanoma cell line harboring that mutation (e.g., A375) to confirm that enzyme inhibition translates to a cellular effect. This layered approach validates the compound's mechanism of action early on.

Common In Vitro Assays for Chromane Derivatives
  • Anticancer Activity: The most common starting point is evaluating a compound's ability to halt the growth of cancer cells. The MTT assay is a workhorse for this purpose, measuring the metabolic activity of cells as a proxy for viability.[1][7]

  • Neuroprotective Activity: For diseases like Alzheimer's, the primary targets are often enzymes involved in neurotransmitter degradation or pathological protein aggregation. The Ellman's method is a classic colorimetric assay to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3]

  • Antidiabetic Activity: Key targets for managing type 2 diabetes include enzymes that control glucose absorption, such as α-amylase and α-glucosidase.[8][9]

Below are detailed protocols for two of the most fundamental assays.

Experimental Protocol: Antiproliferative MTT Assay

This protocol describes a self-validating system for assessing the cytotoxicity of chromane derivatives against a panel of cancer cell lines.

Objective: To determine the concentration of a chromane derivative that inhibits 50% of cell growth (GI50 or IC50).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well.[1][4] Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the chromane derivative in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be sufficient to allow for multiple cell doublings in the control group.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.[10] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[1]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol assesses the potential of chromane derivatives to inhibit enzymes relevant to Alzheimer's disease.

Objective: To determine the IC50 value of a chromane derivative against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE from Electrophorus electricus or human recombinant), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a phosphate buffer (pH 8.0).[1]

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the DTNB solution.

  • Enzyme Addition & Pre-incubation: Add the enzyme solution to each well. Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of production of the yellow 5-thio-2-nitrobenzoate anion, formed when DTNB reacts with thiocholine (a product of substrate hydrolysis), is proportional to the enzyme activity.[10]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]

Part 2: The Organism's Response: In Vivo Efficacy Models

While in vitro data provides crucial mechanistic insights, in vivo models are indispensable for evaluating a compound's overall efficacy, safety, and pharmacokinetic profile in a complex biological system.[8]

Causality in Model Selection:

The choice of an in vivo model must align with the human disease state and the compound's proposed mechanism. For anticancer agents, a xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard.[11] This allows for the direct assessment of a compound's effect on the growth of a human tumor. For a neuroprotective agent targeting Alzheimer's, a transgenic mouse model that develops amyloid plaques would be appropriate.

Experimental Workflow: Anticancer Efficacy in a Xenograft Model

This workflow outlines the key steps for evaluating the in vivo antitumor activity of a chromane derivative.

Objective: To determine if a chromane derivative can inhibit tumor growth in a living animal model.

Methodology:

  • Animal Acclimatization: Use 6-8 week old immunocompromised mice (e.g., athymic Nude or NSG mice). Allow them to acclimate to the facility for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million 22Rv1 prostate cancer cells) into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the chromane derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and weights between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Part 3: Bridging the Gap: A Comparative Analysis of Chromane Derivatives

A strong correlation between potent in vitro activity and significant in vivo efficacy is the hallmark of a promising drug candidate.[8] Below, we compare data for several classes of chromane derivatives.

Anticancer Spirocyclic Chromane Derivatives

A series of spirocyclic chromane derivatives were developed as potential treatments for prostate cancer. Their activity was tested in vitro against the enzalutamide-resistant 22Rv1 cell line and in vivo in a 22Rv1 xenograft model.[11]

CompoundIn Vitro IC50 (22Rv1 cells)In Vivo Outcome (Xenograft Model)Reference
A-485 230 nMModerate tumor growth inhibition[11]
B16 96 nMFavorable pharmacokinetics and better tumor growth inhibition than A-485[11]
B16-P2 Not specifiedDisplayed favorable overall pharmacokinetic profiles and superior tumor growth inhibition compared to A-485[11]

Analysis: In this series, a clear correlation is observed. Compound B16 , which showed a more potent IC50 in vitro (96 nM vs. 230 nM for the lead compound), also demonstrated superior efficacy in vivo. This suggests that the in vitro cell-based assay was a good predictor of the in vivo antitumor response for this chemical series.

Antidiabetic Chromane Derivatives

Novel chromane derivatives have been evaluated for their ability to inhibit key digestive enzymes and their subsequent effect on blood glucose in animal models.[8][9]

Assay TypeIn Vitro Outcome (Enzyme Inhibition)In Vivo Outcome (Streptozotocin-induced diabetic rats)Reference
α-Amylase Inhibition Several derivatives showed significant inhibitory activity.Compounds demonstrated significant hypoglycemic effects.[8][9]
α-Glucosidase Inhibition Several derivatives showed potent inhibitory activity.The observed in vivo antidiabetic activity confirmed the in vitro findings.[8][9]

Analysis: For these antidiabetic agents, there is a strong correspondence between their in vitro enzymatic inhibition and their in vivo hypoglycemic effects.[8] This provides confidence that the mechanism of action observed in the test tube is responsible for the therapeutic effect in the animal model.

Neuroprotective Chroman-4-one Derivatives

Substituted chroman-4-ones have been identified as selective and potent inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative processes.[1][12]

Compound ClassIn Vitro Target & PotencyIn Vivo RelevanceReference
Substituted Chroman-4-ones Selective SIRT2 inhibitors with IC50 values in the low micromolar range.SIRT2 inhibition is considered a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][12]
gem-Dimethylchroman-4-ols Good inhibition of butyrylcholinesterase (BuChE) with IC50 values in the 2.9 – 7.3 μM range.BuChE inhibition is a clinically validated strategy for managing symptoms of Alzheimer's disease.[3][13]

Analysis: While direct in vivo efficacy data for these specific compounds was not detailed in the cited literature, the strong in vitro inhibition of clinically relevant targets (SIRT2, BuChE) provides a solid rationale for advancing these compounds into in vivo models of neurodegeneration. The correlation here is based on the validation of the molecular target.

Part 4: Visualizing the Process

To better understand the relationships between these concepts, the following diagrams illustrate a typical drug discovery workflow and a key signaling pathway targeted by chromane derivatives.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase synthesis Synthesis of Chromane Derivatives invitro Primary In Vitro Screening (e.g., Enzyme Assay, MTT) synthesis->invitro hit_id Hit Identification (Active Compounds) invitro->hit_id dose_resp Dose-Response Studies (IC50/EC50 Determination) hit_id->dose_resp sar Lead Optimization (SAR Studies) dose_resp->sar Iterative Improvement sar->synthesis animal_model Animal Model of Disease (e.g., Xenograft) sar->animal_model Advance Lead Compound efficacy Efficacy & PK/PD Studies animal_model->efficacy tox Toxicology Studies efficacy->tox preclinical Preclinical Candidate Selection tox->preclinical

Caption: General workflow for the discovery and development of chromane derivatives.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Chromane Derivative Inhibitor->BRAF

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a BRAF-targeting chromane.

Conclusion and Future Directions

The chromane scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. The examples provided in this guide demonstrate that a well-designed in vitro screening cascade can be highly predictive of in vivo success. A strong correlation is most often seen when the primary in vitro assays are mechanism-based and directly interrogate the biological target responsible for the disease pathology.

However, discrepancies between in vitro and in vivo results are common and often arise from poor pharmacokinetic properties (absorption, distribution, metabolism, excretion) that cannot be modeled in a simple cell-based assay. Future work will increasingly incorporate more complex in vitro systems, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), to better predict human pharmacokinetics and improve the translatability of early-stage drug discovery efforts.

References

  • A Technical Guide to the Therapeutic Potential of Chromane Deriv
  • In Vitro vs.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis - Benchchem.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). PubMed.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • In vitro and in vivo Antidiabetic Evaluation of Synthesised Novel New Chromane and its Derivatives. (2023).
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost
  • In vitro – in vivo correlation (IVIVC) allows prediction of the in vivo performance of a drug based on the in vitro drug release profiles. (2012). PMC.
  • CMC Perspectives of In Vitro / In Vivo Correl
  • Comparative study of the pharmacological properties of chroman-2-carboxylate deriv
  • Chromane - Wikipedia.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Fluorochroman Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core component of many natural products, has garnered significant attention in medicinal chemistry due to its broad range of biological activities. The introduction of a fluorine atom at the 6-position of the chroman ring can significantly enhance the pharmacological properties of these molecules, including their metabolic stability and binding affinity to biological targets.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-fluorochroman and 6-fluorochromone analogs, with a specific focus on their potential as anticancer agents. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed experimental protocols to support further research and development in this promising area.

The 6-Fluorochroman Scaffold: A Privileged Structure in Anticancer Drug Discovery

The chromone nucleus is considered a "privileged scaffold" in drug discovery, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[2] The addition of a fluorine atom, a bioisostere of a hydrogen atom, can modulate the electronic properties and lipophilicity of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] In the context of anticancer drug development, 6-fluorochroman analogs have been investigated for their ability to inhibit key cellular processes involved in cancer progression, such as cell proliferation and the activity of enzymes like topoisomerases.[3]

The rationale behind focusing on the 6-fluoro substitution stems from the understanding that this modification can block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life. Furthermore, the high electronegativity of fluorine can influence intermolecular interactions with target proteins, potentially leading to enhanced binding affinity and inhibitory activity.

Comparative Analysis of Anticancer Activity

The anticancer activity of 6-fluorochroman and 6-fluorochromone derivatives has been evaluated against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of these analogs, highlighting the impact of structural modifications on their potency.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
1 6-Fluorochromone-H-HEhrlich Ascites Carcinoma (EAC)>100[3]
2 6-Fluorochromone-CHO-morpholinoEhrlich Ascites Carcinoma (EAC)15.5[3]
3 6-Fluorochromone-CHO-piperidinoEhrlich Ascites Carcinoma (EAC)12.8[3]
4 6-Fluorochromone-CHO-N-methylpiperazinoEhrlich Ascites Carcinoma (EAC)21.2[3]
5 6-Fluorochroman-4-one--T47D (Breast Cancer)2.92[4]
6 6-Fluorochroman-4-one--K562 (Leukemia)>50[4]

Analysis of Structure-Activity Relationships:

The data presented above reveals several key SAR trends for the anticancer activity of 6-fluorochroman analogs:

  • Importance of the C2 and C3 Substituents on the Chromone Ring: The unsubstituted 6-fluorochromone (Compound 1 ) shows negligible anticancer activity. However, the introduction of a formyl group at the C3 position and various amine-containing heterocycles at the C2 position (Compounds 2-4 ) leads to a significant increase in cytotoxicity against Ehrlich Ascites Carcinoma cells.[3] This suggests that these substitutions are crucial for the molecule's interaction with its biological target. The piperidino-substituted analog (Compound 3 ) exhibited the most potent activity in this series.

  • The Role of the Chroman-4-one Core: 6-Fluorochroman-4-one derivatives have also demonstrated promising anticancer activity. For instance, a 6-fluorochroman-4-one analog (Compound 5 ) showed potent activity against the T47D breast cancer cell line with an IC50 value in the low micromolar range.[4] This highlights the potential of this specific scaffold in developing new anticancer agents.

  • Cell Line Specificity: The cytotoxic effects of these compounds can be highly dependent on the cancer cell line being tested. For example, while Compound 5 was potent against T47D cells, it showed significantly less activity against the K562 leukemia cell line.[4] This underscores the importance of screening against a diverse panel of cancer cell lines to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer types.

The following diagram illustrates the key structural features of 6-fluorochromone analogs and their influence on anticancer activity.

SAR_Anticancer cluster_0 6-Fluorochromone Core cluster_1 Substitutions & Activity Core R1 R1 (C3-position) Core->R1 R2 R2 (C2-position) Core->R2 Core_img Core_img Activity Anticancer Activity R1->Activity Formyl group enhances activity R2->Activity Amine heterocycles enhance activity (piperidino > morpholino) caption Key SAR insights for 6-fluorochromone analogs.

Caption: Key SAR insights for 6-fluorochromone analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides a detailed protocol for a key in vitro assay used to evaluate the anticancer activity of 6-fluorochroman analogs.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., EAC, T47D, K562)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Test compounds (6-fluorochroman analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 6-Fluorochroman Analogs A->B 24h Incubation C 3. Add MTT Reagent & Incubate B->C 48-72h Incubation D 4. Solubilize Formazan Crystals C->D 4h Incubation E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F caption Workflow of the MTT cell viability assay.

Caption: Workflow of the MTT cell viability assay.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of the MTT assay is based on its well-established, robust, and high-throughput nature for screening the cytotoxic potential of novel compounds. The principle of the assay, which relies on the metabolic activity of viable cells, provides a reliable measure of cell proliferation and cytotoxicity.

Self-Validating Aspects of the Protocol:

  • Vehicle Control: The inclusion of a vehicle control is critical to ensure that the observed cytotoxicity is due to the test compound and not the solvent used to dissolve it.

  • Positive Control: A positive control, a compound with known anticancer activity, validates the assay system and ensures that the cells are responsive to cytotoxic agents.

  • Dose-Response Curve: Generating a full dose-response curve and calculating the IC50 value provides a more comprehensive and quantitative measure of a compound's potency compared to a single-dose experiment.

  • Multiple Cell Lines: Testing compounds against a panel of cancer cell lines with different genetic backgrounds helps to identify the spectrum of activity and potential mechanisms of action.

Conclusion and Future Directions

The structure-activity relationship studies of 6-fluorochroman and 6-fluorochromone analogs have revealed promising avenues for the development of novel anticancer agents. The presence of the 6-fluoro substituent, combined with strategic modifications at other positions of the chroman ring, has been shown to impart significant cytotoxic activity against various cancer cell lines.

Future research in this area should focus on:

  • Synthesis of a broader range of analogs: A systematic exploration of substituents at various positions of the 6-fluorochroman scaffold is needed to build a more comprehensive SAR.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the most potent analogs will be crucial for their further development. For example, studies could explore their potential as topoisomerase inhibitors, as has been suggested for other chromone derivatives.[3]

  • In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be evaluated in animal models of cancer to assess their therapeutic potential and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental protocols, the development of clinically effective anticancer drugs based on the 6-fluorochroman scaffold is a tangible goal.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 27, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 27, 2026, from [Link]

  • Ishar, M. P. S., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]

  • Kumar, A., & Sharma, P. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Archiv der Pharmazie, 354(11), e2100224. [Link]

  • Request PDF: Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. (2025, August 4). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Safety Operating Guide

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane —a critical chiral intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the beta-blocker Nebivolol—requires a rigorous, mechanistic approach to chemical safety.

Because this compound contains a highly stable fluorinated aromatic ring, it cannot be treated as standard organic laboratory waste. Improper disposal can lead to the release of persistent environmental pollutants or highly toxic degradation byproducts. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and ultimate destruction of this compound.

Mechanistic Rationale: The Hazard of the Carbon-Fluorine Bond

To understand the operational requirements for disposing of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, one must first understand the thermodynamic properties of its chemical structure.

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. Standard municipal or low-temperature laboratory waste incinerators typically operate between 800°C and 900°C. At these sub-optimal temperatures, fluorinated aromatics do not undergo complete mineralization. Instead, they undergo partial thermolysis. As documented in studies on the 1 by the Norwegian Institute for Air Research (NILU), incomplete combustion of fluorinated rings at ≤ 800°C can synthesize highly toxic byproducts, including fluoro-dioxins and fluoro-benzofurans[1].

Furthermore, the2 highlights that breaking down fluorinated organic compounds requires specialized thermal technologies capable of overcoming significant kinetic and transport limitations[3]. Therefore, High-Temperature Incineration (HTI) equipped with alkaline off-gas scrubbing is the only scientifically validated method for the complete destruction of this chemical.

Experimental Protocols & Operational Workflows

Every protocol below is designed as a self-validating system , ensuring that safety and compliance can be empirically verified at each step of the operational pipeline.

Protocol A: Immediate Spill Response and Decontamination

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is typically a solid powder at room temperature. Dust generation is the primary exposure vector.

  • Isolation & PPE: Immediately isolate the spill zone. Personnel must don chemical-resistant nitrile gloves, safety goggles, a lab coat, and an ABEK-P2 (or P99) particulate respirator. Causality: The 4 indicates that these compounds can cause respiratory and skin irritation; P-class filters are required to block fine aerosolized organic dust[4].

  • Containment: Do not use compressed air or dry sweeping, which aerosolizes the compound. Gently cover the solid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth) moistened with a 70% ethanol/water solution to suppress dust.

  • Collection: Use non-sparking polyethylene tools to scoop the slurry into a designated, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a suitable organic solvent (e.g., ethanol) followed by a thorough wash with alkaline soap and water.

  • Self-Validation Step: Perform a final wipe test of the decontaminated surface using a solvent-moistened swab. Analyze the swab extract via UV-Vis spectroscopy or Thin-Layer Chromatography (TLC) against a known standard to empirically confirm the total absence of residual fluorochromane.

Protocol B: Waste Segregation and Storage
  • Stream Isolation: Never mix (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane waste with non-halogenated organic solvents. Causality: Mixing halogenated waste with general organic waste lowers the overall caloric value of the waste stream. If the caloric value drops, the incinerator may fail to maintain the >1100°C temperature required to cleave the C-F bond, risking incomplete combustion.

  • Containment: Store the waste in PTFE-lined or heavy-duty HDPE containers. Causality: Fluorinated organics can slowly degrade standard low-density plastics over time.

  • Self-Validation Step: Place secondary containment trays beneath all storage vessels. Apply pH-sensitive indicator tape to the rim of the secondary containment. Any micro-leaks or off-gassing of acidic degradation products will trigger a colorimetric shift, providing an immediate visual alert before a major failure occurs.

Protocol C: High-Temperature Incineration (HTI) Execution
  • Vendor Verification: Contract only with licensed hazardous waste facilities equipped with rotary kiln or liquid injection incinerators.

  • Thermal Oxidation: The waste must be injected into the primary combustion chamber operating at a minimum of 1100°C.

  • Residence Time: The facility must guarantee a minimum residence time of 2.0 to 3.0 seconds in the secondary combustion chamber. Causality: As noted in the 5, these exact parameters (1100°C, 2-3s residence) are required to achieve a >99.99% Destruction and Removal Efficiency (DRE) for highly stable fluorinated organics[5].

  • Off-Gas Scrubbing: The exhaust must be routed through an alkaline wet scrubber (using NaOH or Ca(OH)₂). Causality: Complete combustion of fluorinated compounds generates Hydrogen Fluoride (HF) gas. The alkaline scrubber neutralizes the corrosive HF into benign, insoluble calcium fluoride (CaF₂) salts.

  • Self-Validation Step: Do not close the disposal manifest until the vendor provides a Certificate of Destruction (CoD) that includes the specific telemetry data (primary/secondary chamber temperatures and residence times) logged during the exact time window your waste was processed.

Quantitative Disposal Parameters

The following table summarizes the critical operational parameters required for the safe handling and destruction of this compound.

ParameterSpecification / RequirementScientific Rationale
Incineration Temperature > 1100 °CRequired to overcome the high bond dissociation energy (~485 kJ/mol) of the C-F bond and prevent fluoro-dioxin synthesis.
Chamber Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation and >99.99% Destruction and Removal Efficiency (DRE).
Off-Gas Scrubber Alkaline (NaOH / Ca(OH)₂)Neutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during combustion into inert salts.
Respirator Filter ABEK-P2 or P99Protects against fine organic particulate matter and potential volatile degradation products during handling.
Storage Container HDPE or PTFE-linedPrevents chemical interaction and degradation between the fluorinated intermediate and the storage vessel.

Disposal Workflow Visualization

The following diagram illustrates the logical progression and chemical transformation of the fluorinated waste from generation to safe environmental release.

DisposalWorkflow N1 1. Waste Generation (Fluorinated Aromatic Diol) N2 2. Segregation (Halogenated Waste Stream) N1->N2 N3 3. HTI Primary Chamber (>1100°C Thermal Oxidation) N2->N3 N4 4. Secondary Chamber (≥2.0s Residence Time) N3->N4 N5 5. Alkaline Scrubber (HF Gas Neutralization) N4->N5 N6 6. Safe Emission (CO2, H2O, CaF2 Salts) N5->N6

Workflow for the high-temperature incineration and neutralization of fluorinated aromatic waste.

References

  • Benchchem. "Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.
  • Capot Chemical. "MSDS of 6-Fluorochromane-2-carboxylic acid.
  • Norwegian Institute for Air Research (NILU). "Emissions from incineration of fluoropolymer materials.
  • GOV.UK / Environment Agency. "Rapid evidence assessment of PFAS incineration and alternative remediation methods.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.